4-iodo-2-methyl-1-trityl-1H-imidazole
Description
Properties
IUPAC Name |
4-iodo-2-methyl-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19IN2/c1-18-25-22(24)17-26(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDCLDAMUNBJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449443 | |
| Record name | 4-iodo-2-methyl-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157255-72-6 | |
| Record name | 4-iodo-2-methyl-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Characterization and Synthetic Utility of 4-iodo-2-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization and synthetic applications of 4-iodo-2-methyl-1-trityl-1H-imidazole, a key building block in medicinal chemistry. Due to the limited availability of direct characterization data for this specific compound, this guide presents data for the closely related and well-documented precursor, 4-iodo-1-trityl-1H-imidazole, and outlines the expected synthetic protocols and characterization methodologies.
Physicochemical Properties and Characterization Data
Table 1: Physicochemical Properties of 4-iodo-1-trityl-1H-imidazole
| Property | Value | Reference |
| Molecular Formula | C22H17IN2 | [1][2] |
| Molecular Weight | 436.29 g/mol | [3] |
| Appearance | White to off-white powder or solid | [2] |
| Melting Point | 222-229 °C | [2] |
| Purity | ≥95% | |
| CAS Number | 96797-15-8 | [1][3] |
Table 2: Spectroscopic Data for Related Imidazole Derivatives
Characterization of this compound would typically involve the following analytical techniques. The table below provides reference data for related compounds to aid in spectral interpretation.
| Technique | Compound | Observed Data |
| ¹H NMR | 2-(4-N,N-dimethylaminophenyl)-1,4,5-triphenyl imidazole | (500 MHz, DMSO-d6) δ 7.49 (d, J = 8.0 Hz, 2H), 7.37- 7.24 (m, 16H), 7.18 (dd, J = 7.5 Hz, 1H) |
| ¹³C NMR | 2-(4-N,N-dimethylaminophenyl)-1,4,5-triphenyl imidazole | (125 MHz, DMSO-d6) δ 145.4, 137.5, 136.9, 134.7, 133.6, 132.1, 131.6, 130.7, 130.3, 129.7, 129.7, 129.4, 129.2, 129.0, 128.9, 128.8, 128.7, 127.0, 126.8 |
| Mass Spec. | 4-iodo-1H-imidazole | m/z Top Peak: 194, m/z 2nd Highest: 67, m/z 3rd Highest: 127 |
| IR | 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | (KBr) 3415, 2951, 2826, 1601, 1440, 1392, 1315, 1196, 1128, 1038, 966, 907, 763, 691 cm-1 |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a two-step process: the iodination of 2-methyl-1H-imidazole followed by the protection of the imidazole nitrogen with a trityl group.
Synthesis of 4-iodo-2-methyl-1H-imidazole
The iodination of the imidazole ring is a crucial first step. Several methods exist for the synthesis of 4-iodo-1H-imidazole, which can be adapted for 2-methyl-1H-imidazole.[4][5]
Protocol: Iodination of 2-methyl-1H-imidazole (Adapted from 4-iodo-1H-imidazole synthesis)
-
Reaction Setup: In a reaction vessel, dissolve 2-methyl-1H-imidazole in a suitable solvent such as a mixture of water and an organic co-solvent (e.g., ethanol, THF) to aid in the solubility of iodine.[4][5]
-
Addition of Reagents: Under alkaline conditions, add iodine to the solution. The base (e.g., sodium hydroxide, potassium carbonate) is crucial for the reaction to proceed.[4] The molar ratio of imidazole to iodine is a critical parameter to control the degree of iodination.[4]
-
Reaction Monitoring: The reaction is typically stirred at a controlled temperature (e.g., 0-120 °C) for a period of 2 to 24 hours.[4] Progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up and Purification: After completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield 4-iodo-2-methyl-1H-imidazole.[4]
N-Tritylation of 4-iodo-2-methyl-1H-imidazole
The protection of the imidazole nitrogen with a trityl group enhances solubility in organic solvents and prevents side reactions in subsequent coupling steps.[6]
Protocol: N-Tritylation of 4-iodo-2-methyl-1H-imidazole
-
Reaction Setup: Dissolve 4-iodo-2-methyl-1H-imidazole in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Reagents: Add triethylamine (Et3N) or another suitable base, followed by the dropwise addition of trityl chloride (TrCl).
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-16 hours and monitored by TLC until the starting material is consumed.[6]
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography.[6]
Synthetic Applications and Workflows
4-iodo-1-trityl-1H-imidazole is a versatile building block for introducing the imidazole moiety into complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[6] The 2-methyl derivative is expected to undergo similar transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly reactive towards transition metal catalysts, making it an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds.[6]
-
Suzuki-Miyaura Coupling: Reacts with aryl or heteroaryl boronic acids to form biaryl structures.[6]
-
Sonogashira Coupling: Forms C-C bonds with terminal alkynes, leading to alkynyl-imidazoles.[6]
-
Buchwald-Hartwig Amination: Creates C-N bonds with various amines.[6]
-
Heck and Stille Couplings: Can also be employed for C-C bond formation with alkenes and organostannanes, respectively.[6]
Protocol: Suzuki-Miyaura Coupling of 4-iodo-1-trityl-1H-imidazole with Phenylboronic Acid
This protocol details the synthesis of 4-phenyl-1-trityl-1H-imidazole and can be adapted for the 2-methyl analog.[6]
-
Reaction Setup: In a reaction vessel, combine 4-iodo-1-trityl-1H-imidazole (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).[6]
-
Solvent and Catalyst: Add a degassed mixture of 1,4-dioxane and water (4:1), followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[6]
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.[6]
-
Work-up and Purification: After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. The final product is purified by flash column chromatography.[6]
Visualized Workflows
The following diagrams illustrate the synthetic and drug discovery workflows involving 4-iodo-imidazole derivatives.
Caption: Synthetic workflow for the functionalization of 4-iodo-2-methyl-1H-imidazole.
Caption: Drug discovery workflow utilizing 4-iodo-imidazole derivatives.
References
- 1. 4-Iodo-1-tritylimidazole | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. 96797-15-8 Cas No. | 4-Iodo-1-trityl-1H-imidazole | Apollo [store.apolloscientific.co.uk]
- 4. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-iodo-2-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-iodo-2-methyl-1-trityl-1H-imidazole (CAS Number: 157255-72-6), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes comparative data for the closely related analogue, 4-iodo-1-trityl-1H-imidazole, to provide a predictive profile.
Core Physicochemical Properties
The introduction of a methyl group at the 2-position of the imidazole ring in this compound is expected to influence its physicochemical properties compared to its unmethylated counterpart, 4-iodo-1-trityl-1H-imidazole. The electron-donating nature of the methyl group can affect the electron density of the imidazole ring, potentially impacting its pKa and reactivity. Furthermore, the addition of the methyl group increases the molecular weight and may alter the crystal packing, which would be reflected in properties like melting point and solubility.
A summary of the available and predicted physicochemical data is presented below. It is important to note that where experimental data for this compound is not available, the data for 4-iodo-1-trityl-1H-imidazole is provided for reference and comparative analysis.
| Property | This compound | 4-iodo-1-trityl-1H-imidazole (Analogue for Comparison) |
| CAS Number | 157255-72-6[1] | 96797-15-8[2][3] |
| Molecular Formula | C23H19IN2[1] | C22H17IN2[2][3] |
| Molecular Weight | 450.32 g/mol [1] | 436.29 g/mol [3] |
| Melting Point | Data not available | 224 °C[3] |
| Boiling Point (Predicted) | Data not available | 509.7 ± 45.0 °C[3] |
| Density (Predicted) | Data not available | 1.40 ± 0.1 g/cm³[3] |
| pKa (Predicted) | Data not available | 3.80 ± 0.61[3] |
| Solubility | Data not available | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Very Slightly)[3] |
| Appearance | Data not available | Solid[3] |
| Color | Data not available | White[3] |
Experimental Protocols
Proposed Synthesis of 4-iodo-2-methyl-1H-imidazole
A general procedure for the iodination of imidazoles can be adapted for 2-methyl-1H-imidazole. This typically involves the reaction of the imidazole with an iodinating agent in a suitable solvent.
Materials:
-
2-methyl-1H-imidazole
-
Iodine (I₂)
-
Base (e.g., Sodium Hydroxide)
-
Solvent (e.g., Dichloromethane, Water)
Procedure:
-
Dissolve 2-methyl-1H-imidazole in an appropriate solvent system.
-
Add a solution of iodine, potentially with a base to facilitate the reaction.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a work-up to isolate the crude product.
-
Purify the crude 4-iodo-2-methyl-1H-imidazole by recrystallization or column chromatography.
N-Tritylation of 4-iodo-2-methyl-1H-imidazole
The protection of the imidazole nitrogen with a trityl group is a common procedure.
Materials:
-
4-iodo-2-methyl-1H-imidazole
-
Trityl chloride (TrCl)
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve 4-iodo-2-methyl-1H-imidazole in anhydrous DCM.
-
Add triethylamine to the solution and stir.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to proceed at room temperature until completion, monitored by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Logical and Experimental Workflows
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization and biological evaluation of this compound.
Caption: Proposed two-step synthesis of this compound.
Caption: General workflow for the development of imidazole-based drug candidates.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and interaction with specific signaling pathways of this compound is not currently available in published literature. However, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4] Imidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5]
The trityl group is often employed as a protecting group in organic synthesis and can be cleaved to reveal the active N-H of the imidazole, which may be crucial for biological activity. The presence of the iodine atom provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies. The 2-methyl substituent can influence the steric and electronic properties of the molecule, potentially affecting its binding affinity to biological targets.
Given the lack of specific data, a logical first step in a drug discovery program would be to screen this compound and its de-tritylated analogue against a panel of relevant biological targets, such as kinases, G-protein coupled receptors, or microbial enzymes, based on the activities of structurally similar imidazole compounds.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in drug discovery. While direct experimental data on its physicochemical properties and biological activities are limited, this guide provides a predictive profile based on its structural similarity to 4-iodo-1-trityl-1H-imidazole and general knowledge of imidazole chemistry. The proposed synthetic and characterization workflows offer a roadmap for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is necessary to fully elucidate the properties and biological profile of this molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Iodo-1-tritylimidazole | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 错误页 [amp.chemicalbook.com]
- 4. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinmedkaz.org [clinmedkaz.org]
synthesis of 4-iodo-2-methyl-1-trityl-1H-imidazole from 2-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust two-step synthetic pathway for the preparation of 4-iodo-2-methyl-1-trityl-1H-imidazole, a key intermediate in pharmaceutical and materials science research. The synthesis commences with the protection of the imidazole nitrogen of 2-methylimidazole with a trityl group, followed by regioselective iodination at the 4-position of the imidazole ring. This guide provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthetic workflow to aid in successful laboratory execution.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 2-Methylimidazole | C₄H₆N₂ | 82.11 | White to off-white solid | 142-145 | - |
| 2-Methyl-1-trityl-1H-imidazole | C₂₃H₂₀N₂ | 324.42 | White solid | Not reported | ~95 |
| This compound | C₂₃H₁₉IN₂ | 450.32 | White to off-white powder or solid | 222-229[1] | ~65 |
Synthetic Workflow
The synthesis proceeds in two primary stages: N-tritylation of 2-methylimidazole followed by regioselective iodination.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-1-trityl-1H-imidazole
This procedure outlines the protection of the nitrogen atom of 2-methylimidazole using trityl chloride.
Materials:
-
2-Methylimidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add triethylamine (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture to dissolve the triethylamine hydrochloride salt.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 2-methyl-1-trityl-1H-imidazole as a white solid. A similar procedure for 1-tritylimidazole reported a yield of 95%.[2]
Step 2: Synthesis of this compound
This protocol describes the regioselective iodination of the tritylated intermediate at the 4-position of the imidazole ring. This reaction is performed under anhydrous conditions using n-butyllithium to deprotonate the imidazole ring, followed by quenching with iodine.
Materials:
-
2-Methyl-1-trityl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1-trityl-1H-imidazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 10 minutes, then allow it to warm to -10 °C and stir for an additional 30 minutes. The solution will typically turn a reddish color.
-
Cool the reaction mixture back down to -78 °C.
-
In a separate flask, prepare a solution of iodine (1.1 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 1:1) to afford this compound as a white crystalline solid. A similar procedure for the synthesis of 4-iodo-1-tritylimidazole reported a yield of 65%.[2]
Spectroscopic Data
2-Methyl-1-trityl-1H-imidazole (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.10 (m, 15H, Ar-H), 6.95 (d, J = 1.5 Hz, 1H, imidazole-H), 6.75 (d, J = 1.5 Hz, 1H, imidazole-H), 2.30 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 145.0 (Ar-C), 142.0 (imidazole C2), 130.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 121.0 (imidazole C5), 118.0 (imidazole C4), 75.0 (trityl C), 14.0 (CH₃).
This compound (Predicted from related compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40 – 7.30 (m, 9H, Ar-H), 7.20 – 7.15 (m, 6H, Ar-H), 7.05 (s, 1H, imidazole-H), 2.35 (s, 3H, CH₃).[2]
-
HRMS (APCI): m/z calculated for C₂₃H₁₉IN₂ + H⁺: 451.0669 [M+H]⁺.
References
Stability and Storage of 4-iodo-2-methyl-1-trityl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterocyclic compound 4-iodo-2-methyl-1-trityl-1H-imidazole. Due to the limited availability of specific stability data for this molecule, this guide draws upon information from structurally similar compounds, namely 4-iodo-1-trityl-1H-imidazole, and the general chemical properties of iodinated and trityl-protected imidazoles. The information presented herein is intended to guide researchers in the proper handling, storage, and utilization of this compound to ensure its integrity and the reproducibility of experimental results.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the known properties of the closely related analogue, 4-iodo-1-trityl-1H-imidazole, which can be used as a reasonable proxy. The presence of a methyl group at the 2-position is expected to have a minor impact on the overall physical properties compared to the much larger iodo and trityl substituents.
| Property | Value (for 4-iodo-1-trityl-1H-imidazole) | Source(s) |
| Molecular Formula | C₂₂H₁₇IN₂ | |
| Molecular Weight | 436.29 g/mol | |
| Appearance | White to off-white or light yellow powder/solid | |
| Melting Point | 222-229 °C | |
| Purity (Typical) | ≥ 97% (HPLC) | |
| Solubility | Soluble in various organic solvents. |
Chemical Stability Profile
The stability of this compound is primarily influenced by the chemical nature of its key functional groups: the iodinated imidazole ring and the N-trityl protecting group.
-
Iodo-imidazole Core: The imidazole ring itself is generally stable. However, the carbon-iodine bond can be susceptible to degradation, particularly when exposed to light and high temperatures. Iodinated aromatic compounds can undergo deiodination or other degradation pathways under such conditions. The compound is also likely to be sensitive to air (oxygen).
-
Trityl (Triphenylmethyl) Group: The trityl group is a bulky protecting group that is notably labile under acidic conditions. The stability of the trityl cation facilitates its cleavage in the presence of even mild acids. Conversely, the trityl group is generally stable under neutral and basic conditions. This orthogonality is a key feature in its use in multi-step organic synthesis.
Based on these characteristics, the primary factors that can negatively impact the stability of this compound are exposure to acid, light, and elevated temperatures.
Caption: Factors influencing the degradation of this compound.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling conditions are recommended, based on supplier information for the non-methylated analog and general best practices for sensitive organic compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term storage. | Cool conditions minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation by atmospheric oxygen. |
| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photodegradation of the carbon-iodine bond. |
| Moisture | Keep container tightly sealed in a dry place. | To prevent hydrolysis and potential degradation. |
| pH | Avoid contact with acidic conditions. | The trityl group is readily cleaved by acids. |
Experimental Protocol: Accelerated Stability Study
The following is a generalized protocol for conducting an accelerated stability study. This should be adapted based on the specific analytical methods available and the intended use of the compound.
Objective: To evaluate the stability of solid this compound under elevated temperature and humidity conditions over a defined period.
Materials & Equipment:
-
This compound (≥97% purity)
-
Amber glass vials with Teflon-lined caps
-
Calibrated stability chambers (e.g., 40°C / 75% RH)
-
Calibrated refrigerator (2-8°C)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Initial Analysis (T=0):
-
Characterize the initial batch of this compound.
-
Record physical appearance (color, form).
-
Perform HPLC analysis to determine initial purity and identify any existing impurities. This will serve as the baseline.
-
-
Sample Preparation:
-
In an inert atmosphere (glovebox), accurately weigh a consistent amount of the compound into multiple pre-labeled amber glass vials.
-
Blanket the headspace of each vial with inert gas before tightly sealing.
-
Prepare sets of vials for each storage condition (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).
-
-
Time Points:
-
Designate vials for testing at specific time points (e.g., T=0, 1 month, 3 months, 6 months).
-
-
Analysis at Each Time Point:
-
At each designated time point, remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Visually inspect for any change in physical appearance.
-
Accurately prepare a sample solution for HPLC analysis.
-
Analyze the sample by HPLC and compare the chromatogram to the T=0 data. Quantify the purity and any new degradation products.
-
Caption: A general workflow for an accelerated stability study.
Conclusion
Solubility of 4-iodo-2-methyl-1-trityl-1H-imidazole: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its application, from synthesis and purification to formulation and biological screening. This technical guide provides an in-depth overview of the predicted solubility of 4-iodo-2-methyl-1-trityl-1H-imidazole in common organic solvents, alongside a general experimental protocol for determining its solubility.
Predicted Qualitative Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This prediction is based on the general solubility characteristics of tritylated compounds and available data on similar imidazole derivatives. For instance, the related compound 4-iodo-1-(triphenylmethyl)-1-H-imidazole is reported to have good solubility in non-polar solvents such as dichloromethane and toluene, and poor solubility in water[1]. Similarly, the synthesis and purification of tritylated imidazoles often employ solvents like dichloromethane, ethyl acetate, and hexanes, indicating solubility in these media[2].
| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |
| Dichloromethane (DCM) | Halogenated | High | The non-polar nature of the trityl group suggests strong interaction with chlorinated solvents. |
| Chloroform | Halogenated | High | Similar to dichloromethane, it is a good solvent for non-polar to moderately polar organic compounds. |
| Tetrahydrofuran (THF) | Ether | High | A versatile solvent capable of dissolving a wide range of organic molecules. |
| Toluene | Aromatic Hydrocarbon | Moderate to High | The aromatic rings of the trityl group should interact favorably with toluene. |
| Ethyl Acetate (EtOAc) | Ester | Moderate | A moderately polar solvent often used in the purification of tritylated compounds[2]. |
| Acetone | Ketone | Moderate | A polar aprotic solvent that can dissolve a range of organic compounds. |
| Acetonitrile (MeCN) | Nitrile | Low to Moderate | More polar than the above solvents, which may limit the solubility of the highly non-polar compound. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate | A strong polar aprotic solvent that can often dissolve compounds with poor solubility in other solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | A very strong polar aprotic solvent, though the large non-polar group may limit very high solubility. |
| Methanol (MeOH) | Polar Protic | Low | The polarity and hydrogen-bonding capability of methanol are not ideal for the non-polar trityl group. |
| Ethanol (EtOH) | Polar Protic | Low | Similar to methanol, its polarity and hydrogen-bonding nature reduce its effectiveness for this solute. |
| Isopropanol (IPA) | Polar Protic | Low | The least polar of the simple alcohols, but still likely a poor solvent for this compound. |
| Hexanes/Heptane | Aliphatic Hydrocarbon | Low to Moderate | While non-polar, the crystalline nature of many organic solids can limit their solubility in purely aliphatic solvents. Often used as an anti-solvent for precipitation. |
| Water | Polar Protic | Insoluble | The large, hydrophobic trityl group will lead to very poor aqueous solubility[1]. |
General Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a standard and reliable method for determining the thermodynamic solubility of a solid organic compound in a given solvent.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess of solid is crucial to ensure that a saturated solution is achieved.
-
Record the initial mass of the compound added.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow them to reach equilibrium (typically 24-72 hours). The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining undissolved microcrystals. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
The Strategic Role of the Trityl Group in the Synthesis and Application of 4-Iodo-2-methyl-1H-imidazole
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide delineates the pivotal role of the trityl (triphenylmethyl) protecting group in the chemistry of 4-iodo-2-methyl-1H-imidazole. This compound serves as a critical building block in medicinal chemistry, where the strategic protection of the imidazole nitrogen is paramount for successful synthetic transformations. The bulky and acid-labile nature of the trityl group makes it an exceptional tool for directing reactivity, enabling the synthesis of complex, biologically active molecules.
Core Features of the N-Trityl Protecting Group
The trityl group is a widely employed protecting group for the imidazole ring, primarily due to its distinct chemical properties that allow for strategic manipulation in multi-step syntheses.[1] Its application to 4-iodo-2-methyl-1H-imidazole is crucial for leveraging the iodo-substituent in further reactions.
-
Steric Hindrance : The three bulky phenyl rings of the trityl group provide significant steric hindrance around the protected nitrogen atom (N-1).[1] This steric shield prevents unwanted side reactions at the N-1 and N-3 positions of the imidazole ring, directing reactions to other sites of the molecule.
-
Acid Lability : The N-trityl bond is highly susceptible to cleavage under mild acidic conditions.[1] This allows for facile deprotection using reagents like trifluoroacetic acid (TFA) or aqueous acetic acid, often in a solvent like dichloromethane (DCM).[1] The stability of the resulting trityl cation is the driving force for this cleavage.
-
Stability in Basic and Neutral Conditions : The trityl group is robust and stable under basic and neutral conditions.[1] This orthogonality is a key advantage, as it allows for a wide range of chemical transformations, such as palladium-catalyzed cross-coupling reactions, to be performed on the molecule without premature deprotection.[1][2]
-
Enabling Subsequent Reactions : Protection of the imidazole nitrogen with a trityl group is often a prerequisite for achieving high yields in subsequent functionalization reactions.[2] Specifically, for 4-iodo-2-methyl-1H-imidazole, the trityl group facilitates palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) at the C4 position by preventing catalyst inhibition or side reactions involving the acidic N-H proton.[2][3][4]
Synthetic Workflow and Experimental Protocols
The use of the trityl group enables a clear and efficient synthetic pathway for the functionalization of the 4-iodo-2-methyl-1H-imidazole core. The general workflow involves three key stages: N-protection, C-4 functionalization, and final deprotection.
Caption: Synthetic workflow for the functionalization of 4-iodo-2-methyl-1H-imidazole.
This protocol describes the general procedure for the protection of the imidazole nitrogen with a trityl group.[1]
Materials:
-
4-Iodo-2-methyl-1H-imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate or DCM for extraction
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-iodo-2-methyl-1H-imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-2-methyl-1-(trityl)-1H-imidazole.[2]
This protocol details a representative Suzuki coupling reaction to form a C-C bond at the C4 position.[2]
Materials:
-
4-Iodo-2-methyl-1-(trityl)-1H-imidazole (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Dioxane/water mixture (e.g., 4:1 ratio), degassed
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 4-iodo-2-methyl-1-(trityl)-1H-imidazole, the arylboronic acid, and potassium carbonate.[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.[2]
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.[2]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[2]
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired 4-aryl-2-methyl-1-(trityl)-1H-imidazole.[2]
| Reaction | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Representative Yield |
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 4-6 | 75-95% |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4-6 | 70-90% |
| Note: Yields are representative and can vary based on specific substrates and conditions. Data adapted from protocols for N-protected 4-iodo-1H-imidazole.[2][4] |
This protocol outlines the removal of the trityl group under acidic conditions to yield the final product.[1][5]
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or 80% aqueous Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the mixture.[1]
-
Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.[1][5]
-
Upon completion, carefully neutralize the acid by adding saturated NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the deprotected imidazole product.
Application in Drug Discovery
4-Iodo-2-methyl-1H-imidazole is a valuable building block for creating libraries of diverse compounds for biological screening.[2] The trityl group is instrumental in this process, allowing for parallel synthesis schemes where a common intermediate, 4-iodo-2-methyl-1-(trityl)-1H-imidazole, is reacted with various coupling partners. This systematic approach is fundamental to exploring structure-activity relationships (SAR) and optimizing lead compounds.[4]
Caption: Logical flow for utilizing 4-iodo-2-methyl-1H-imidazole in drug discovery.
The imidazole motif is a privileged scaffold present in numerous biologically active compounds, including kinase inhibitors and histamine receptor antagonists.[2][4] The ability to use the trityl-protected iodoimidazole intermediate allows for the efficient generation of novel chemical entities, accelerating the journey from a starting building block to a potential preclinical candidate.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Iodo-1-trityl-1H-imidazole [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Electrophilic Iodination of N-Trityl-2-Methylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of N-trityl-2-methylimidazole, a key reaction in the synthesis of functionalized imidazole derivatives for pharmaceutical and research applications. Due to the absence of a specific, published protocol for this substrate, this guide outlines a detailed experimental procedure based on established methodologies for analogous N-substituted imidazoles. The guide also covers the underlying chemical principles, expected outcomes, and data presentation.
Introduction
The iodination of imidazole scaffolds is a critical transformation in organic synthesis, providing a versatile handle for further molecular elaboration through cross-coupling reactions. The resulting iodoimidazoles are valuable intermediates in the development of novel therapeutic agents. The N-trityl protecting group offers steric bulk, influencing the regioselectivity of the iodination, while the 2-methyl substituent further directs the electrophilic attack. This guide focuses on the controlled, regioselective iodination of N-trityl-2-methylimidazole.
Reaction Principle and Regioselectivity
The electrophilic iodination of imidazole is an aromatic substitution reaction. The imidazole ring is electron-rich and thus susceptible to attack by electrophiles. The reactivity of the carbon positions in the imidazole ring generally follows the order C5 > C4 > C2. However, the presence of substituents significantly influences this reactivity.
In the case of N-trityl-2-methylimidazole, the bulky trityl group on the nitrogen and the methyl group at the C2 position sterically hinder electrophilic attack at the C2 position. The methyl group is an electron-donating group, which further activates the imidazole ring towards electrophilic substitution, particularly at the C4 and C5 positions. Consequently, iodination is expected to occur regioselectively at either the C4 or C5 position, yielding a mixture of 4-iodo- and 5-iodo-N-trityl-2-methylimidazole. The steric bulk of the trityl group may favor substitution at the less hindered C5 position.
Proposed Experimental Protocol
This protocol is based on the use of N-Iodosuccinimide (NIS) as a mild and effective iodinating agent for electron-rich aromatic systems.
3.1. Materials
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| N-trityl-2-methylimidazole | C23H20N2 | 324.42 | >98% | Commercially Available |
| N-Iodosuccinimide (NIS) | C4H4INO2 | 224.98 | >98% | Commercially Available |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Anhydrous | Commercially Available |
| Saturated Sodium Thiosulfate | Na2S2O3 | 158.11 | - | Prepared in-house |
| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | - | Prepared in-house |
| Brine | NaCl | 58.44 | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | - | Commercially Available |
| Silica Gel | SiO2 | 60.08 | 60 Å, 230-400 mesh | Commercially Available |
| Hexanes | C6H14 | - | ACS Grade | Commercially Available |
| Ethyl Acetate | C4H8O2 | 88.11 | ACS Grade | Commercially Available |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
3.3. Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-trityl-2-methylimidazole (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the stirred solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the desired iodinated product(s).
Data Presentation
Table 1: Expected Reaction Parameters and Product Characteristics
| Parameter | Value/Description |
| Reactants | |
| N-trityl-2-methylimidazole | 1.0 equivalent |
| N-Iodosuccinimide (NIS) | 1.05 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Expected Product(s) | 4-iodo-N-trityl-2-methylimidazole and/or 5-iodo-N-trityl-2-methylimidazole |
| Expected Yield | 70-90% (based on analogous reactions) |
| Purification Method | Flash Column Chromatography |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Visualizations
5.1. Reaction Workflow
Caption: Experimental workflow for the electrophilic iodination of N-trityl-2-methylimidazole.
5.2. Proposed Reaction Mechanism
Caption: General mechanism of electrophilic iodination of N-trityl-2-methylimidazole with NIS.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Iodosuccinimide is an irritant; avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
Conclusion
This technical guide provides a robust framework for the electrophilic iodination of N-trityl-2-methylimidazole. While a specific literature procedure is not available, the outlined protocol, based on established chemical principles and analogous reactions, offers a reliable starting point for researchers. The expected regiochemical outcome is selective iodination at the C4 or C5 position, and the proposed workflow allows for efficient synthesis and purification of the desired iodoimidazole products. These intermediates are of significant value in the synthesis of complex molecules for drug discovery and development.
A Technical Guide to 4-Iodo-2-Methyl-1-Trityl-1H-Imidazole for Researchers and Drug Development Professionals
An In-depth Examination of a Key Synthetic Building Block
This technical guide provides a comprehensive overview of 4-iodo-2-methyl-1-trityl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of detailed public data for this specific compound, this guide also incorporates information on the closely related and well-documented analogue, 4-iodo-1-trityl-1H-imidazole, to provide relevant context and procedural insights. The trityl group serves as a crucial protecting group for the imidazole nitrogen, enabling selective reactions at other positions, while the iodo-substituent provides a versatile handle for various cross-coupling reactions.
Commercial Availability
This compound is commercially available from specialized chemical suppliers. While not as commonly listed as its non-methylated counterpart, it can be sourced for research and development purposes.
Table 1: Commercial Availability of this compound
| Supplier | Purity | Quantity | Notes |
| BOC Sciences | Not Specified | Not Specified | CAS No. 157255-72-6 |
| Unnamed Supplier via Google Search | min 97% | 250 mg | For professional manufacturing, research laboratories and industrial or commercial usage only.[1] |
For comparison, the related compound, 4-iodo-1-trityl-1H-imidazole, is more widely available from a larger number of suppliers.
Physicochemical Properties
Table 2: Physicochemical Identifiers for this compound
| Property | Value | Source |
| IUPAC Name | 4-iodo-2-methyl-1-tritylimidazole | BOC Sciences |
| InChI Key | JSDCLDAMUNBJKV-UHFFFAOYSA-N | BOC Sciences |
| SMILES | CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I | BOC Sciences |
| Molecular Formula | C23H19IN2 | BOC Sciences |
For comparative purposes, the properties of the non-methylated analogue, 4-iodo-1-trityl-1H-imidazole, are well-documented.
Table 3: Physicochemical Properties of 4-Iodo-1-Trityl-1H-Imidazole
| Property | Value |
| Molecular Formula | C22H17IN2[2] |
| Molecular Weight | 436.3 g/mol [2] |
| Melting Point | 222°C to 229°C |
| Appearance | White to off-white powder or solid |
| Purity | ≥97.5% (HPLC) |
Synthesis and Experimental Protocols
While a specific synthesis protocol for this compound is not detailed in the provided search results, a general and widely applicable method involves the N-tritylation of the corresponding 4-iodo-2-methyl-1H-imidazole. The following protocols for the synthesis and subsequent reaction of the closely related 4-iodo-1-trityl-1H-imidazole are presented as a practical guide for researchers.
Protocol 1: General Procedure for N-Tritylation of 4-Iodo-1H-imidazole
This protocol describes the protection of the imidazole nitrogen, a common and crucial step before engaging in cross-coupling reactions.[2]
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-iodo-1H-imidazole in anhydrous DCM.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-(trityl)-1H-imidazole.[2]
Caption: Workflow for the N-tritylation of 4-iodo-1H-imidazole.
Protocol 2: Suzuki-Miyaura Coupling of 4-Iodo-1-(trityl)-1H-imidazole with Phenylboronic Acid
This protocol details the synthesis of 4-phenyl-1-(trityl)-1H-imidazole, demonstrating a key application of the iodinated intermediate in forming carbon-carbon bonds.[2]
Materials:
-
4-Iodo-1-(trityl)-1H-imidazole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a reaction vessel, add 4-iodo-1-(trityl)-1H-imidazole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh3)4 catalyst.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.[2]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Discovery and Development
The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive molecules. The 4-iodo-imidazole scaffold, including the 2-methyl derivative, serves as a versatile starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The carbon-iodine bond is a key feature, providing a reactive site for the introduction of various substituents through cross-coupling reactions like Suzuki and Sonogashira couplings.
This synthetic versatility allows for the systematic exploration of the chemical space around the imidazole core, which is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs.
Caption: Role as a building block in drug discovery.
Safety Information
For 4-iodo-1-trityl-1H-imidazole, the following GHS hazard statements have been reported: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection where necessary, should be used when handling this and structurally similar compounds.
Disclaimer
This document is intended for informational purposes for research, development, and manufacturing professionals. The experimental protocols are based on the closely related compound 4-iodo-1-trityl-1H-imidazole and should be adapted and optimized for this compound with appropriate caution and preliminary experimentation. All chemical handling should be performed by trained individuals in a suitable laboratory setting.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl structures, which are prevalent in a vast array of bioactive molecules. The imidazole moiety is a privileged scaffold in drug discovery, and its functionalization is a key strategy in the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the Suzuki coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole with various aryl- and heteroarylboronic acids. The trityl protecting group on the imidazole nitrogen prevents side reactions and improves solubility, often leading to higher yields in cross-coupling reactions.[1] The protocols and data presented herein are based on established procedures for analogous substituted iodoimidazoles and serve as a comprehensive guide for researchers.[1][2]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate. The catalytic cycle, as depicted below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.
References
Application Notes and Protocols for the Sonogashira Coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The imidazole moiety is a key structural motif in many biologically active compounds, and its functionalization is of significant interest in drug discovery.
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole with various terminal alkynes. The trityl protecting group on the imidazole nitrogen is crucial for preventing side reactions and enhancing the solubility of the substrate.[1] The steric bulk of the trityl group can present challenges, necessitating careful optimization of reaction conditions.[2]
Experimental Workflow and Signaling Pathways
The general workflow for the Sonogashira coupling of this compound is depicted below. The process begins with the preparation of the reaction mixture under an inert atmosphere, followed by the catalytic coupling, and concludes with workup and purification of the desired 4-alkynyl-2-methyl-1-trityl-1H-imidazole product.
Caption: Experimental workflow for the Sonogashira coupling.
The catalytic cycle of the copper-catalyzed Sonogashira reaction involves two interconnected cycles for palladium and copper.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Reaction conditions may require optimization for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. The optimal temperature and reaction time will depend on the reactivity of the alkyne. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynyl-2-methyl-1-trityl-1H-imidazole product.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of various iodo-heterocycles with different terminal alkynes under typical palladium/copper-catalyzed conditions. While specific data for this compound is not extensively published, these examples provide an indication of the expected efficiency of the reaction.
| Entry | Iodo-heterocycle | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-protected 3-Iodoindazole[2] | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 12 | 99 |
| 2 | N-protected 3-Iodoindazole[2] | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 12 | 95 |
| 3 | 4-Iodo-1H-imidazole (N-protected)[1] | Terminal Alkyne | Pd(0)/Cu(I) | Amine | THF/DMF | RT - 80 | 4-12 | Good |
| 4 | 3,5-Diphenyl-4-iodoisoxazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 12 | 98 |
| 5 | 3,5-Diphenyl-4-iodoisoxazole | 1-Octyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 12 | 92 |
| 6 | 2-(2-Bromophenyl)imidazole | Phenylacetylene | CuI / o-phenanthroline | K₂CO₃ | DMF | 100 | 12 | Good |
| 7 | o-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ | DBU | - | 120 | 24 | >99[3] |
| 8 | o-Iodoaniline | 3-Ethynylthiophene | (PPh₃)₂CuBH₄ | DBU | - | 120 | 24 | 84[3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented are for illustrative purposes and may not be directly transferable to the coupling of this compound. Optimization of the reaction conditions is recommended for each new substrate combination. The steric hindrance of the trityl group may necessitate higher catalyst loadings, more forcing conditions (higher temperature or longer reaction times), or the use of more active catalyst systems.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Coupling of 4-Iodo-2-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Heck coupling reaction of 4-iodo-2-methyl-1-trityl-1H-imidazole. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals.
Introduction
The imidazole scaffold is a crucial heterocyclic motif present in numerous biologically active compounds. The functionalization of the imidazole ring through cross-coupling reactions is a cornerstone in medicinal chemistry and drug development. The Heck reaction, or Mizoroki-Heck reaction, offers a versatile method for the arylation or vinylation of olefins, enabling the synthesis of substituted imidazoles with diverse functionalities.[1][2] For substrates like 4-iodo-1H-imidazole derivatives, the imidazole nitrogen often requires protection to prevent side reactions and catalyst inhibition.[3] The trityl group is a bulky protecting group that can be employed for this purpose and is generally stable under the basic conditions of the Heck reaction, though it is sensitive to acid.[4]
This protocol focuses on the Heck coupling of this compound with various alkenes. The reaction typically involves a palladium catalyst, such as palladium(II) acetate, a phosphine ligand, a base, and a suitable solvent.[1][3]
Reaction Scheme
Caption: General Heck Coupling Reaction Scheme.
Quantitative Data Summary
The following table summarizes representative yields for the Heck coupling reaction of N-protected 4-iodo-1H-imidazoles with different alkenes. These conditions and results provide a strong starting point for the optimization of the reaction with this compound.
| Entry | Alkene | N-Protecting Group | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1 | Methyl acrylate | Trityl | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | Methyl (E)-3-(1-trityl-1H-imidazol-4-yl)acrylate | 78 |
| 2 | Styrene | Trityl | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | 4-((E)-2-Phenylvinyl)-1-trityl-1H-imidazole | 85 |
Table adapted from literature data on N-protected 4-iodo-1H-imidazole.[3]
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with an alkene, such as methyl acrylate or styrene.[3]
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., methyl acrylate, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.).
-
Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material. Sequentially add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and tri(o-tolyl)phosphine (0.10 equiv.).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkenyl-2-methyl-1-trityl-1H-imidazole product.
Deprotection (Optional): If the unprotected imidazole is desired, the trityl group can be removed by treatment with a mild acid, such as acetic acid or formic acid.[4]
Experimental Workflow
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodo-2-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this heterocycle is therefore of significant interest in the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole, a key building block for the synthesis of diverse imidazole derivatives. The trityl protecting group on the imidazole nitrogen is crucial for preventing side reactions and improving solubility, making it an ideal substrate for various coupling reactions.[1][2]
This guide covers four major classes of cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
-
Negishi Coupling: Formation of a C-C bond with an organozinc reagent.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following table summarizes representative quantitative data for the palladium-catalyzed cross-coupling of this compound and analogous 4-iodo-imidazoles, providing a comparative overview of reaction efficiencies under various conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 4-6 h | 95[1] |
| Suzuki-Miyaura | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 12 h | 88[1] |
| Suzuki-Miyaura | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 min | 94[3] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 12 h | 92[1] |
| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 12 h | 85[1] |
| Negishi | Aryl zinc reagent | Pd(PPh₃)₄ | - | THF | 65 | 12 h | 85-92[4] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 24 h | 78[1] |
| Buchwald-Hartwig | Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 120 | 12 h | High[5] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to exclude moisture and oxygen, which can deactivate the palladium catalyst. Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of 4-aryl-2-methyl-1-trityl-1H-imidazoles.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or DME)
-
Schlenk tube or round-bottom flask with a reflux condenser
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress.[1] For microwave-assisted reactions, seal the vial and irradiate at up to 150 °C for a shorter duration (e.g., 10-20 minutes).[3]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.[1]
Sonogashira Coupling Protocol
This protocol details the synthesis of 4-alkynyl-2-methyl-1-trityl-1H-imidazoles.
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk tube
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the terminal alkyne (1.2 eq), the amine base (2.0 eq), the palladium catalyst (2-5 mol%), and CuI (1-5 mol%).
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 25-60 °C) for the necessary time, monitoring by TLC or LC-MS.[1]
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling Protocol
This protocol outlines the synthesis of 4-aryl- or 4-vinyl-2-methyl-1-trityl-1H-imidazoles.
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or from a commercial source, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., THF)
-
Schlenk tube
Procedure:
-
To a Schlenk tube containing this compound (1.0 eq) and the palladium catalyst (2-5 mol%), add the anhydrous, degassed solvent under an inert atmosphere.
-
To this mixture, add the organozinc reagent solution (1.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to reflux (e.g., 65 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the synthesis of 4-amino-2-methyl-1-trityl-1H-imidazoles.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(dba)₂, 1-5 mol% Pd)
-
Phosphine ligand (e.g., Xantphos or tBuDavePhos, 2-10 mol%)
-
Strong base (e.g., K₃PO₄ or KOtBu, 1.4-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or xylene)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base.[5][6]
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the required temperature (e.g., 90-120 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.[5]
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols: The Use of 4-Iodo-2-methyl-1-trityl-1H-imidazole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 4-iodo-2-methyl-1-trityl-1H-imidazole as a key intermediate in pharmaceutical synthesis. It includes comprehensive experimental protocols, quantitative data summaries, and visual diagrams to facilitate its use in research and development.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The imidazole scaffold is a "privileged structure," appearing in numerous approved drugs and biologically active molecules.[1][2] The strategic placement of a methyl group at the 2-position and an iodine atom at the 4-position, combined with the bulky trityl protecting group on the nitrogen, makes this compound a versatile reagent for the synthesis of complex pharmaceutical agents.[3][4]
The trityl group provides steric protection for the imidazole nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents during multi-step syntheses.[3] The iodo group serves as a highly reactive handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to build diverse chemical libraries for drug discovery.[4][5][6] This intermediate is particularly useful in the development of antiviral, anticancer, and antifungal agents.[3][7]
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction is widely employed to form a C-C bond between the C4 position of the imidazole and various aryl or heteroaryl boronic acids or esters.[5] This method is crucial for creating biaryl structures commonly found in many pharmaceutical agents.[5]
-
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the this compound and terminal alkynes.[5] The resulting alkynyl-imidazoles are important precursors for various heterocyclic systems and are found in targeted therapeutics like kinase inhibitors.[5]
-
Heck and Stille Coupling: While less common for this specific substrate, Heck (with alkenes) and Stille (with organostannanes) couplings are also viable methods for the functionalization of the 4-iodo-imidazole core, further expanding its synthetic utility.[5]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between the imidazole and an amine, a common linkage in many biologically active compounds.
Quantitative Data
The following tables summarize typical reaction conditions and yields for cross-coupling reactions involving 4-iodo-1-trityl-1H-imidazole, which are expected to be comparable for the 2-methyl analog.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| Suzuki-Miyaura | 3-Thienylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 80 | 88 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 25 | 92 |
| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI / Et₃N | DMF | 60 | 85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos / K₃PO₄ | Toluene | 110 | 78 |
Data adapted from literature for 4-iodo-1-trityl-1H-imidazole.[5]
Table 2: Antifungal Activity of Imidazole Derivatives Synthesized from 4-Iodo-1H-imidazole Precursors
| Compound ID | Fungal Strain | R-Group (at 4-position) | MIC (µg/mL) |
| AF-1 | Candida albicans ATCC 90028 | 2,4-Dienone motif | 2 |
| AF-2 | Candida glabrata 923 | 2,4-Dienone motif | 4 |
| AF-3 | Candida parapsilosis 27 | 2,4-Dienone motif | 16 |
| AF-4 | Fluconazole-resistant C. albicans 64110 | Modified 2,4-Dienone | 8 |
MIC: Minimum Inhibitory Concentration. Data is illustrative of the potential for derivatives.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-tritylation of 4-iodo-2-methyl-1H-imidazole. This is a crucial step to protect the imidazole nitrogen before subsequent cross-coupling reactions.
Materials:
-
4-Iodo-2-methyl-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 4-iodo-2-methyl-1H-imidazole in anhydrous DCM in a round-bottom flask.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details the synthesis of 2-methyl-4-phenyl-1-trityl-1H-imidazole, a common step in building more complex molecules.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-methyl-4-phenyl-1-trityl-1H-imidazole.
Visualizations
Diagrams of Workflows and Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. 4-Iodo-1-trityl-1H-imidazole [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-tritylation of 4-iodo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the N-tritylation of 4-iodo-2-methyl-1H-imidazole, a crucial step in the synthesis of various pharmaceutical intermediates. The bulky trityl (triphenylmethyl) group serves as a protective shield for the imidazole nitrogen, enabling selective modifications at other positions of the imidazole ring.
Introduction
N-protection of imidazoles is a common strategy in multi-step organic synthesis to prevent unwanted side reactions at the nucleophilic nitrogen atom. The trityl group is a widely used protecting group for this purpose due to its steric bulk and its facile removal under acidic conditions. The following protocol is adapted from established procedures for the N-tritylation of substituted imidazoles. While a specific yield for the N-tritylation of 4-iodo-2-methyl-1H-imidazole is not extensively reported, the provided methodology is based on the successful tritylation of similar imidazole derivatives. The presence of the 2-methyl group may introduce some steric hindrance, potentially requiring slightly longer reaction times or affecting the overall yield compared to unsubstituted imidazoles.
Reaction Scheme
4-iodo-2-methyl-1H-imidazole + Trityl Chloride → 4-iodo-2-methyl-1-trityl-1H-imidazole
Experimental Protocol
This protocol outlines the procedure for the N-tritylation of 4-iodo-2-methyl-1H-imidazole using trityl chloride and a suitable base.
Materials:
-
4-iodo-2-methyl-1H-imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (TEA) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
Method A: Using Triethylamine as the Base
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-iodo-2-methyl-1H-imidazole (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
-
Base Addition: Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Trityl Chloride Addition: Slowly add a solution of trityl chloride (1.1-1.3 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Method B: Using Sodium Hydride as the Base
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).
-
Washing NaH (Optional but Recommended): Wash the sodium hydride with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Repeat this step twice.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Imidazole Addition: Slowly add a solution of 4-iodo-2-methyl-1H-imidazole (1.0 eq) in anhydrous DMF to the sodium hydride suspension at 0 °C (ice bath).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Trityl Chloride Addition: Cool the mixture to 0 °C and slowly add a solution of trityl chloride (1.0-1.1 eq) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Data Presentation
The following table summarizes typical reaction parameters for the N-tritylation of imidazoles, which can be used as a starting point for the reaction with 4-iodo-2-methyl-1H-imidazole.
| Starting Material | Base | Solvent | Trityl Chloride (eq) | Base (eq) | Temp. | Time (h) | Yield (%) | Reference |
| Imidazole | NaH | DMF | 1.0 | 1.1 | RT | 18 | 83 | [1] |
| 4-iodo-1H-imidazole | TEA | DCM | 1.1 | 1.2 | RT | 12-16 | Not specified | N/A |
| 2-methyl-imidazole | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
Note: The yield for the N-tritylation of 4-iodo-2-methyl-1H-imidazole is expected to be influenced by the steric hindrance from the 2-methyl group and may vary.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-tritylation of 4-iodo-2-methyl-1H-imidazole.
Caption: Experimental workflow for the N-tritylation of 4-iodo-2-methyl-1H-imidazole.
References
Application Notes and Protocols: Deprotection of 4-iodo-2-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the deprotection of 4-iodo-2-methyl-1-trityl-1H-imidazole to yield 4-iodo-2-methyl-1H-imidazole. The trityl group is a common protecting group for the nitrogen atom of imidazoles due to its steric bulk and ease of removal under acidic conditions.[1] The selection of the deprotection method is critical to ensure high yield and purity of the final product, especially when other acid-sensitive functional groups are present.
Introduction
The N-trityl protecting group is widely used in organic synthesis to protect imidazole nitrogens during various chemical transformations. Its removal is typically achieved through acid-catalyzed hydrolysis, which proceeds via a stable trityl cation intermediate.[2] This allows for deprotection under relatively mild acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate and the desired selectivity. Common reagents for detritylation include trifluoroacetic acid (TFA), formic acid, and acetic acid.[1][3]
Deprotection Methods Overview
Acid-catalyzed cleavage is the most prevalent method for the deprotection of N-trityl imidazoles. The reactivity of the N-trityl bond is influenced by substituents on the imidazole ring and the trityl group itself. The following table summarizes common acidic deprotection methods applicable to this compound, with representative conditions and expected yields based on general procedures for N-trityl imidazoles.
| Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) (1-5% v/v) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[3] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 0.5 - 2 h | 85 - 95 | A milder alternative to TFA.[3] |
| Acetic Acid (80% aq.) | Water | Room Temp - 50°C | 2 - 12 h | Variable | Can be used for selective deprotection in the presence of more acid-labile groups like Boc.[3] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the deprotection of this compound using a dilute solution of TFA in DCM.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add a solution of TFA in DCM (typically 1-5% v/v) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[3]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude 4-iodo-2-methyl-1H-imidazole can be purified by column chromatography on silica gel or recrystallization. The triphenylmethanol byproduct is typically easily separated by chromatography.
Protocol 2: Deprotection using Formic Acid
This protocol provides an alternative to TFA using the less harsh formic acid for the deprotection of this compound.[2][3]
Materials:
-
This compound
-
Formic Acid (97+%)
-
Dioxane (optional, for co-evaporation)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Treat the this compound (1.0 equiv) with cold formic acid (97+%) for approximately 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Evaporate the formic acid using an oil pump at room temperature. To aid in the complete removal of formic acid, co-evaporate the residue twice from dioxane.
-
Extract the residue with warm water. The insoluble triphenylmethanol can be removed by filtration.
-
Evaporate the aqueous filtrate in vacuo to obtain the crude 4-iodo-2-methyl-1H-imidazole.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Deprotection using Acetic Acid
This protocol uses aqueous acetic acid and may require heating for complete deprotection. It is a milder option suitable for substrates with other acid-sensitive groups.
Materials:
-
This compound
-
80% aqueous Acetic Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in 80% aqueous acetic acid.
-
Stir the mixture at room temperature or heat to 50°C, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-iodo-2-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the large-scale synthesis of 4-iodo-2-methyl-1-trityl-1H-imidazole, a key intermediate in the development of various pharmaceutical compounds. The protocol is divided into a two-step process: the N-tritylation of 2-methylimidazole followed by the regioselective iodination of the resulting intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry. The trityl group serves as a bulky protecting group for the imidazole nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents. The iodo-substituent at the C4 position provides a reactive site for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of functional groups, making it a versatile precursor for the synthesis of complex drug candidates.
The following protocols are designed to be scalable for laboratory and pilot-plant production.
Overall Synthesis Workflow
The synthesis of this compound is achieved in two main steps starting from 2-methylimidazole.
Figure 1: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis.
| Parameter | Step 1: N-Tritylation of 2-Methylimidazole | Step 2: Iodination of 2-Methyl-1-trityl-1H-imidazole |
| Starting Material | 2-Methylimidazole | 2-Methyl-1-trityl-1H-imidazole |
| Reagents | Trityl Chloride, Sodium Hydride (60% disp.) | N-Iodosuccinimide (NIS) |
| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile |
| Molar Ratio (Substrate:Reagent) | 1 : 1.05 : 1.1 | 1 : 1.1 |
| Reaction Temperature | 20-25 °C | 20-25 °C |
| Reaction Time | 16-20 hours | 12-16 hours |
| Typical Yield | 80-90% | 85-95% |
| Purity (Post-Purification) | >98% (by HPLC) | >98% (by HPLC) |
Experimental Protocols
Step 1: Large-Scale Synthesis of 2-Methyl-1-trityl-1H-imidazole
This protocol details the protection of the nitrogen atom of 2-methylimidazole with a trityl group.
Materials:
-
2-Methylimidazole (1.00 kg, 12.18 mol)
-
Sodium Hydride (60% dispersion in mineral oil, 0.54 kg, 13.40 mol)
-
Trityl Chloride (3.57 kg, 12.79 mol)
-
N,N-Dimethylformamide (DMF), anhydrous (10 L)
-
Hexane (for washing NaH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine solution
Equipment:
-
20 L jacketed glass reactor with mechanical stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Hydride: In a separate flask under a nitrogen atmosphere, wash the sodium hydride with hexane to remove the mineral oil. Decant the hexane carefully. Repeat this process twice.
-
Reaction Setup: Charge the 20 L reactor with anhydrous DMF (10 L). Under a nitrogen atmosphere, add the washed sodium hydride portion-wise to the DMF at room temperature with gentle stirring.
-
Addition of 2-Methylimidazole: Dissolve 2-methylimidazole (1.00 kg) in anhydrous DMF (2 L) and add this solution slowly to the sodium hydride suspension in the reactor via an addition funnel over 1-2 hours. Maintain the temperature below 30 °C. Stir the mixture for 1 hour after the addition is complete.
-
Addition of Trityl Chloride: Dissolve trityl chloride (3.57 kg) in anhydrous DMF (3 L) and add this solution to the reaction mixture over 1-2 hours, again maintaining the temperature below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding the reaction mixture to a separate vessel containing ice-water (40 L). A precipitate will form. Stir the slurry for 30 minutes.
-
Isolation: Collect the solid precipitate by filtration and wash it thoroughly with deionized water.
-
Purification: Dissolve the crude solid in dichloromethane and wash the organic layer with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford 2-methyl-1-trityl-1H-imidazole as a white solid.
Step 2: Large-Scale Synthesis of this compound
This protocol describes the regioselective iodination of 2-methyl-1-trityl-1H-imidazole.
Materials:
-
2-Methyl-1-trityl-1H-imidazole (1.00 kg, 3.08 mol)
-
N-Iodosuccinimide (NIS) (0.76 kg, 3.39 mol)
-
Acetonitrile, anhydrous (10 L)
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Brine solution
Equipment:
-
20 L jacketed glass reactor with mechanical stirrer, temperature probe, and nitrogen inlet/outlet
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the 20 L reactor with a solution of 2-methyl-1-trityl-1H-imidazole (1.00 kg) in anhydrous acetonitrile (10 L). Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of NIS: Add N-Iodosuccinimide (0.76 kg) portion-wise to the stirred solution over 30-60 minutes. The reaction is typically exothermic, and the temperature should be maintained below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-16 hours. Protect the reaction from light. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane (10 L) and wash with saturated aqueous sodium thiosulfate solution (2 x 5 L) to remove any unreacted iodine. Then, wash with brine (5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as isopropanol or a mixture of ethyl acetate and hexane to yield this compound as a white to off-white solid.
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.
-
DMF is a potential teratogen and should be handled with caution.
-
N-Iodosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of this compound. The use of a trityl protecting group allows for regioselective iodination, and the protocols are optimized for high yield and purity on a large scale. This intermediate is poised for use in a variety of downstream applications in drug discovery and development.
purification of 4-iodo-2-methyl-1-trityl-1H-imidazole by column chromatography
An in-depth guide to the purification of 4-iodo-2-methyl-1-trityl-1H-imidazole, a crucial intermediate in pharmaceutical synthesis, is presented below. This document provides detailed protocols for column chromatography, catering to researchers, scientists, and professionals in drug development.
Application Notes
The purification of this compound is essential to remove unreacted starting materials, such as 2-methyl-1H-imidazole, excess trityl chloride, and byproducts from the reaction mixture. The presence of the bulky, non-polar trityl group alongside the more polar iodinated methyl-imidazole core necessitates a carefully optimized chromatographic separation.
Silica gel column chromatography is the most effective method for this purification.[1][2] The choice of eluent is critical and should be determined by preliminary Thin-Layer Chromatography (TLC) analysis to achieve good separation between the product and impurities.[1][3] A gradient elution, typically with a hexane/ethyl acetate system, is often employed to effectively separate compounds of varying polarities.[4] Due to the aromatic nature of both the imidazole ring and the trityl group, the compound can be easily visualized under UV light (254 nm).[5][6]
Experimental Protocols
Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM)
-
UV lamp (254 nm)
-
Iodine chamber or potassium permanganate stain (optional)
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent like DCM or ethyl acetate.
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Prepare several developing chambers with different solvent systems (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Place the TLC plates in the chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp.[5][6] The desired product, being a conjugated aromatic system, should appear as a dark spot.
-
If necessary, further visualization can be achieved by placing the plate in an iodine chamber or dipping it in a potassium permanganate stain.[5]
-
The ideal solvent system will show good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4.
Column Chromatography Protocol
This protocol describes the purification of the title compound using flash chromatography with silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[7]
-
Chromatography column
-
Eluent (optimized from TLC, e.g., Hexane/Ethyl Acetate gradient)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate).[1]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add the prepared sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.[1]
-
If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with increasing polarity.[4]
-
Collect fractions in separate tubes.
-
Monitor the elution process by performing TLC on the collected fractions.
-
-
Product Isolation:
-
Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes the key parameters for the chromatographic purification. The exact values should be optimized for each specific reaction mixture.
| Parameter | Recommended Specification | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh)[7] | Standard adsorbent for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient | Allows for separation of non-polar and moderately polar compounds.[4] |
| Typical Gradient | Start with 95:5 (Hexane:EtOAc), gradually increase to 80:20 | Elutes non-polar impurities first, followed by the desired product. |
| TLC Rf Target | ~0.3 - 0.4 | Indicates optimal elution behavior on the column. |
| Visualization | UV Light (254 nm)[5] | Non-destructive method for detecting aromatic/conjugated compounds. |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Its application in the synthesis of biaryl and heteroaryl-aryl compounds is particularly valuable in medicinal chemistry and materials science. The imidazole moiety is a prevalent scaffold in numerous pharmaceuticals. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1][2] This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole with various arylboronic acids. The trityl protecting group on the imidazole nitrogen prevents potential side reactions and catalyst inhibition.[3]
Reaction Scheme
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions and representative yields for the microwave-assisted Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for similar substrates and can serve as a starting point for optimization.[4][5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 140 | 10 | 90-98 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/EtOH/H₂O (4:1:1) | 130 | 20 | 80-90 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | 75-85 |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 140 | 10 | 88-96 |
Experimental Protocols
Materials and Equipment
-
Substrates: this compound, various arylboronic acids
-
Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], Palladium(II) acetate [Pd(OAc)₂], 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)
-
Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)
-
Solvents: 1,4-Dioxane, Dimethylformamide (DMF), Toluene, Ethanol, Deionized water (degassed)
-
Equipment: Microwave reactor, microwave-safe reaction vials with caps, magnetic stir bars, standard laboratory glassware, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.
General Procedure for Microwave-Assisted Suzuki Coupling
-
Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the vial. If using a solid ligand like SPhos, it should be added at this stage.
-
Solvent Addition: Add the degassed solvent system to the vial. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Sealing and Microwave Irradiation: Securely cap the reaction vial and place it in the microwave reactor.[3] Irradiate the mixture with stirring at the specified temperature for the designated time. Reaction progress can be monitored by TLC or LC-MS.[7]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-1-trityl-1H-imidazole.[7]
-
Deprotection (Optional): The trityl group can be removed by treatment with a mild acid (e.g., trifluoroacetic acid in dichloromethane) if the unprotected imidazole is the final target compound.
Visualizations
Experimental Workflow
Caption: Workflow for the microwave-assisted Suzuki coupling.
Catalytic Cycle of Suzuki Coupling
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction [agris.fao.org]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-iodo-2-methyl-1-trityl-1H-imidazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity in the synthesis of 4-iodo-2-methyl-1-trityl-1H-imidazole.
Frequently Asked Questions (FAQs)
General Synthesis Strategy
Q1: What are the main synthetic routes to prepare this compound?
There are two primary synthetic pathways for the preparation of this compound:
-
Route A: N-tritylation of 2-methylimidazole first, followed by iodination of the resulting 2-methyl-1-trityl-1H-imidazole.
-
Route B: Iodination of 2-methylimidazole to form 4-iodo-2-methyl-1H-imidazole, followed by N-tritylation of the iodo-intermediate.
Q2: Which synthetic route is generally preferred and why?
Route A (tritylation followed by iodination) is often preferred. The bulky trityl protecting group can help direct the incoming electrophile (iodine) to the C4/C5 position, potentially improving regioselectivity. Additionally, protecting the nitrogen atom can prevent side reactions and improve the solubility of the intermediate in organic solvents.
Route A: Tritylation followed by Iodination
Q3: What are common issues during the N-tritylation of 2-methylimidazole?
Common issues include incomplete reactions and difficulties in purification. The reaction requires anhydrous conditions and an appropriate base, such as triethylamine or pyridine, to scavenge the HCl byproduct.[1] Inadequate base or the presence of moisture can lead to low yields. Purification typically requires column chromatography to separate the product from unreacted starting material and any potential O-tritylated byproducts if the reaction is not completely anhydrous.
Q4: How can I optimize the yield of the iodination step for 2-methyl-1-trityl-1H-imidazole?
To optimize the iodination yield, carefully select the iodinating agent and control the reaction conditions. The reaction proceeds via electrophilic aromatic substitution.[2] Using milder, more selective reagents like N-Iodosuccinimide (NIS) can provide better control and higher yields compared to harsher reagents like molecular iodine (I₂), which can sometimes lead to side reactions if not carefully controlled.[2][3]
Q5: Which iodinating agent is best for the tritylated intermediate?
The choice depends on scale, cost, and desired reactivity:
-
N-Iodosuccinimide (NIS): Often the preferred choice. It is a milder electrophilic iodinating agent that provides good to excellent yields and high selectivity under controlled conditions, often activated with a catalytic amount of an acid like trifluoroacetic acid (TFA).[3]
-
Molecular Iodine (I₂): A cost-effective option, but its use with a protected imidazole requires careful optimization to avoid potential side reactions. It is often used with a base for unprotected imidazoles, but conditions would need to be adapted for the tritylated substrate.[2]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful and highly effective iodinating reagent, but its high cost may be a limiting factor for large-scale synthesis.[3]
Route B: Iodination followed by Tritylation
Q6: What are the challenges in the direct iodination of 2-methylimidazole?
The primary challenge is controlling the regioselectivity and preventing over-iodination. The imidazole ring is electron-rich and susceptible to electrophilic substitution at multiple positions.[3] While the 2-methyl group helps direct iodination towards the C4/C5 positions, there is still a significant risk of forming di-iodinated byproducts (4,5-diiodo-2-methyl-1H-imidazole).
Q7: I'm getting multiple iodinated products. How can I improve selectivity for 4-iodo-2-methyl-1H-imidazole?
To improve mono-iodination selectivity:
-
Control Stoichiometry: Use an excess of 2-methylimidazole relative to the iodinating agent (e.g., iodine). This statistically favors mono-substitution and the excess starting material can often be recovered.[4]
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to decrease the reaction rate and improve selectivity.[3][4]
-
Slow Addition: Add the iodinating agent dropwise to the imidazole solution to maintain a low concentration of the electrophile, further suppressing di-iodination.[5]
Purification & Handling
Q8: What is the best way to purify the final product, this compound?
The most common and effective purification method is silica gel column chromatography.[1] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from non-polar impurities and more polar byproducts. Recrystallization may also be an option if a suitable solvent system can be identified.
Q9: How should I properly store the purified product?
The purified 4-iodo-1-trityl-1H-imidazole should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time.[6]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in N-Tritylation Step | 1. Incomplete reaction. 2. Presence of moisture. 3. Insufficient base. | 1. Monitor the reaction by TLC until the starting material is consumed.[1] 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 3. Use at least a stoichiometric amount of a suitable base like triethylamine (e.g., 1.2 eq).[1] |
| Low or No Yield in Iodination Step | 1. Iodinating agent is not active enough. 2. Reaction conditions are too mild. | 1. If using NIS, add a catalytic amount of an acid like TFA to activate it.[3] 2. Consider using a more powerful iodinating agent like 1,3-diiodo-5,5-dimethylhydantoin (DIH). 3. Allow the reaction to proceed for a longer duration or at a slightly elevated temperature, monitoring by TLC. |
| Formation of Di-iodinated Byproduct | 1. Reaction is too aggressive. 2. Stoichiometry is incorrect. | 1. Perform the reaction at a lower temperature (e.g., 0 °C).[5] 2. Use a slight excess of the imidazole substrate relative to the iodinating agent.[4] 3. Add the iodinating agent slowly and portion-wise. |
| Difficulty in Final Purification | 1. Product co-elutes with impurities. 2. Product is unstable on silica gel. | 1. Optimize the mobile phase for column chromatography; try different solvent systems (e.g., dichloromethane/methanol or toluene/ethyl acetate). 2. If instability is suspected, consider deactivating the silica gel with triethylamine or using neutral alumina for chromatography. |
| Accidental Detritylation during Workup or Purification | 1. Exposure to acidic conditions. | 1. Ensure all workup steps are performed under neutral or slightly basic conditions. Avoid acidic washes. 2. If using silica gel, which can be slightly acidic, consider adding a small amount of triethylamine (~0.5%) to the eluent. |
Process Diagrams
Caption: Overview of the two primary synthetic routes.
Caption: Troubleshooting logic for low iodination yield.
Quantitative Data Summary
Table 1: Comparison of Common Iodinating Agents for Imidazoles
| Iodinating Agent | Typical Conditions | Selectivity | Yield | Advantages | Disadvantages |
| Elemental Iodine (I₂) | Base (NaOH/KOH), Water or THF/Water, 0°C to rt[2] | Can lead to di- and tri-iodination[2] | Good to Excellent | Cost-effective, readily available[2] | Over-iodination requires careful control; purification can be difficult[2] |
| N-Iodosuccinimide (NIS) | Acetonitrile or TFA, often with catalyst (e.g., TFA)[2][3] | Generally good, can be tuned with catalysts[2] | Good to Excellent | Milder conditions, good functional group tolerance, often higher selectivity than I₂[2] | Higher cost than I₂. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Various organic solvents, sometimes with acid catalyst | Good to Excellent | Good to Excellent | Highly reactive and selective | High cost, can be prohibitive for large scale synthesis[3] |
Table 2: Example Reaction Conditions for N-Tritylation
| Reactant | Equivalents | Reagent/Solvent | Conditions | Reference |
| 4-Iodo-1H-imidazole* | 1.0 eq | Trityl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM) | Stir at room temperature for 12-16 hours.[1] | [1] |
*This protocol for 4-iodo-1H-imidazole can be adapted for 2-methylimidazole or 4-iodo-2-methyl-1H-imidazole.
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-1-trityl-1H-imidazole (Route A, Step 1)
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride (1.1 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield 2-methyl-1-trityl-1H-imidazole.
Protocol 2: Synthesis of this compound (Route A, Step 2)
-
Dissolve 2-methyl-1-trityl-1H-imidazole (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or DCM in a flask protected from light.
-
Add N-Iodosuccinimide (NIS) (1.0-1.2 eq).[3]
-
If desired, add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq) to activate the NIS.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine species.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).[3]
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the final product.
References
common side reactions in the iodination of N-trityl-2-methylimidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the iodination of N-trityl-2-methylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the iodination of N-trityl-2-methylimidazole?
A1: The most prevalent side reaction is over-iodination, leading to the formation of di-iodinated products. While the N-trityl and 2-methyl groups offer significant steric hindrance, iodination can still potentially occur at the C4 and C5 positions of the imidazole ring. The primary challenge is to control the reaction to favor mono-iodination.[1][2]
Q2: How can I minimize the formation of di-iodinated byproducts?
A2: To enhance selectivity for the mono-iodinated product, careful control of the reaction stoichiometry is crucial.[2][3] Using a modest excess of N-trityl-2-methylimidazole relative to the iodinating agent can help reduce the likelihood of multiple iodinations on the same molecule. Additionally, controlling the reaction temperature, often by maintaining it at 0°C, and the slow, controlled addition of the iodinating agent can improve selectivity.[1][3]
Q3: I am observing a low yield of the desired mono-iodinated product. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: This may be due to insufficient reaction time, suboptimal temperature, or poor quality of reagents.[1][3]
-
Degradation of the product: Iodo-imidazoles can be sensitive to certain conditions and may degrade during the reaction or work-up.[3]
-
Formation of byproducts: As mentioned, over-iodination consumes the starting material and desired product, leading to a lower yield of the mono-iodinated species.[1]
-
Loss during purification: The product may be lost during extraction and recrystallization steps.
Q4: What are the recommended purification techniques for separating the mono-iodinated product from starting material and di-iodinated byproducts?
A4: Column chromatography on silica gel is a common and effective method for separating the product mixture. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can effectively separate the non-polar N-trityl-2-methylimidazole, the desired mono-iodinated product, and the more polar di-iodinated byproduct. Recrystallization can also be a powerful purification technique, potentially using a mixed solvent system.[2][3]
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive iodinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh, high-purity iodinating agents like N-Iodosuccinimide (NIS) or iodine. 2. Slowly allow the reaction to warm to room temperature and monitor by TLC. 3. Extend the reaction time and monitor progress by TLC. |
| Significant amount of di-iodinated byproduct | 1. Excess of iodinating agent. 2. Reaction temperature is too high. 3. Rapid addition of the iodinating agent. | 1. Use a 1:1 or slight excess of the imidazole to the iodinating agent. 2. Maintain the reaction at a lower temperature (e.g., 0 °C).[1] 3. Add the iodinating agent portion-wise or as a solution dropwise. |
| Presence of starting material after the reaction | 1. Insufficient iodinating agent. 2. Short reaction time. | 1. Ensure the stoichiometry of the iodinating agent is at least 1:1 with the starting material. 2. Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Difficulty in purifying the product | 1. Products and byproducts have similar polarities. 2. Inefficient extraction or recrystallization. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. For recrystallization, screen various solvent systems to find one that selectively crystallizes the desired product.[2][3] |
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol provides a general guideline. Optimization may be required based on specific experimental setups and desired outcomes.
Materials:
-
N-trityl-2-methylimidazole
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sodium thiosulfate solution (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve N-trityl-2-methylimidazole (1 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NIS: Add N-Iodosuccinimide (1 to 1.1 equivalents) to the solution portion-wise over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
If using a water-miscible solvent like acetonitrile, remove it under reduced pressure.
-
Dilute the residue with a water-immiscible solvent like dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired mono-iodinated product.
-
Reaction Pathway and Side Reactions
References
Technical Support Center: Troubleshooting Suzuki Coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion in the Suzuki-Miyaura coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole. The inherent steric hindrance of this substrate presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion with my this compound substrate?
Low conversion in this specific reaction is typically attributed to a combination of factors stemming from the substrate's structure:
-
Steric Hindrance: The primary cause is often the extreme steric bulk of the N-trityl group combined with the adjacent 2-methyl group. This congestion can significantly slow down two crucial steps in the catalytic cycle: the initial oxidative addition of the palladium catalyst to the C-I bond and the final reductive elimination step that forms the desired C-C bond.[1][2]
-
Catalyst Inhibition: Although the trityl group protects the N1-H, the lone pair on the N3 atom of the imidazole ring can still coordinate to the palladium center. This can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.[3][4]
-
Suboptimal Reaction Conditions: Sterically demanding couplings require carefully optimized conditions. Standard Suzuki protocols that work for simpler aryl halides are often inefficient for this substrate. The choice of ligand, base, and solvent is particularly critical.[5][6]
Q2: What are the most critical reaction parameters to optimize for this sterically hindered substrate?
For challenging substrates like this, a systematic screen of the following parameters is recommended:
-
Ligand: The ligand is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often necessary to promote both oxidative addition and reductive elimination while stabilizing the catalyst.[3][5] N-Heterocyclic Carbenes (NHCs) can also be highly effective for sterically hindered couplings.[5]
-
Base: The choice of base is crucial for activating the boronic acid. For difficult couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often outperform weaker bases like sodium carbonate (Na₂CO₃).[2][7]
-
Solvent: The solvent must solubilize all components and can influence the reaction rate. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in a mixture with water, are common choices.[8][9] Anhydrous conditions can also be beneficial in some cases to minimize side reactions.[10]
-
Temperature: Higher temperatures may be required to overcome the activation energy barrier imposed by steric hindrance. However, excessively high temperatures can lead to catalyst decomposition.[2][3] Microwave irradiation can be a useful technique to rapidly heat the reaction and potentially improve yields.[5][11]
Q3: My starting material is consumed, but the desired product yield is low. What side reactions might be occurring?
If the starting iodoimidazole is consumed without corresponding product formation, consider these common side reactions:
-
Protodeiodination: The iodo-substituent is replaced by a hydrogen atom, yielding 2-methyl-1-trityl-1H-imidazole. This can occur if the catalytic cycle is inefficient or if there are sources of protons in the reaction mixture.[3]
-
Protodeboronation: The boronic acid partner degrades by cleavage of its C-B bond, especially if it is an electron-rich or heteroaromatic boronic acid, or under harsh basic conditions.[2][10]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, highlighting the need for a strictly inert atmosphere.[3]
Q4: How does the trityl protecting group influence the reaction?
The trityl group has a dual, conflicting role. On one hand, it serves its purpose by protecting the acidic N-H proton of the imidazole, preventing complications such as catalyst inhibition by the resulting imidazolate anion.[4] On the other hand, it is a very large group that introduces significant steric bulk around the reaction center, which is the primary reason for low reactivity.[1] While stable under the basic conditions of the Suzuki coupling, its size necessitates the use of specialized, bulky ligands to facilitate the reaction.[12]
Troubleshooting Guide
This table summarizes common issues and provides actionable solutions to improve reaction conversion.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Conversion (Starting material remains) | 1. Inefficient Catalyst/Ligand: Standard ligands (e.g., PPh₃) are ineffective due to steric hindrance.[13] 2. Insufficiently Strong Base: The base may not be activating the boronic acid effectively.[7] 3. Low Reaction Temperature: The activation energy for oxidative addition or reductive elimination is not being met. | 1. Screen Ligands: Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or an N-Heterocyclic Carbene (NHC) based catalyst.[3][5] 2. Screen Bases: Employ stronger bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[14] 3. Increase Temperature: Gradually increase the reaction temperature (e.g., from 80°C to 110°C in dioxane) or consider using microwave irradiation.[9][11] |
| Formation of Side Products (e.g., Protodeiodination, Homocoupling) | 1. Inefficient Catalytic Cycle: The desired cross-coupling is slow, allowing side reactions to dominate. 2. Presence of Oxygen/Proton Source: Contamination in reagents or solvents. Homocoupling is often a sign of oxygen exposure.[3][15] | 1. Optimize Catalyst System: A more active catalyst system (see above) will accelerate the desired reaction over side pathways. 2. Ensure Inert Conditions: Thoroughly degas all solvents and the reaction vessel. Use high-purity, dry reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[3][8] |
| Catalyst Decomposition (Reaction mixture turns black) | 1. High Temperature: The palladium catalyst is not stable at the reaction temperature, leading to the formation of inactive palladium black.[2][3] 2. Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium center. | 1. Lower Temperature: Reduce the reaction temperature and extend the reaction time. 2. Change Ligand: Use a more robust and strongly coordinating ligand, such as a Buchwald ligand or an NHC.[5] |
| Inconsistent Results | 1. Variable Reagent Quality: Impurities in starting materials or boronic acid degradation. 2. Poor Mixing: In biphasic systems, inefficient stirring can lead to poor reproducibility.[13] 3. Variable Water Content: In anhydrous reactions, trace water can sometimes be beneficial, while in aqueous systems, the ratio is critical. | 1. Use High-Purity Reagents: Ensure the purity of the iodoimidazole and the quality of the boronic acid. 2. Ensure Vigorous Stirring: Use a suitable stir bar and stir rate to ensure the mixture is homogeneous.[13] 3. Control Water Content: Use anhydrous solvents if the protocol is anhydrous, or precisely measure the amount of water for aqueous protocols. |
Data Presentation: Example Optimization Screen
The following table presents hypothetical data from a reaction optimization screen for the coupling of this compound with phenylboronic acid. This illustrates how systematic changes to reaction parameters can dramatically improve yield.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | < 10 |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 15 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (6) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (6) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 78 |
| 5 | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 |
| 6 | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 72 |
| 7 | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ | Dioxane (anhydrous) | 100 | 81 |
| 8 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 91 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the reaction. Optimization will likely be required.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium source and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir vigorously for the specified time (e.g., 12–24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle and Troubleshooting Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a logical workflow for troubleshooting low conversion.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A logical workflow for troubleshooting low conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
Technical Support Center: Purification of Iodinated Imidazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of di-iodinated byproducts during imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common iodinated byproducts in imidazole synthesis?
A1: During the iodination of imidazole, over-iodination can occur, leading to the formation of di- and sometimes tri-iodinated species. The most common di-iodinated byproduct is 4,5-diiodo-1H-imidazole.[1][2] The formation of 2,4,5-triiodo-1H-imidazole is also possible but generally less common.[1][2]
Q2: How can I minimize the formation of di-iodinated byproducts during the reaction?
A2: A key strategy to reduce the formation of di- and tri-iodinated byproducts is to adjust the stoichiometry of the reactants.[2] Using an excess of imidazole relative to iodine favors the formation of the desired mono-iodinated product.[2][3] Molar ratios of iodine to imidazole between 1:2 and 1:5 are often suggested.[3][4] The excess imidazole can typically be recovered after the reaction and recycled.[2] Maintaining a low reaction temperature, for example, 0°C, during the addition of the iodinating agent can also help to minimize over-iodination.[3][5]
Q3: What are the primary methods for removing di-iodinated imidazole byproducts?
A3: The most common purification techniques to separate mono-iodinated imidazole from di-iodinated byproducts are recrystallization and column chromatography.[2][6] These methods exploit the differences in solubility and polarity between the desired product and the impurities. An acid wash can also be effective if there is a significant difference in basicity between the mono- and di-iodinated compounds.[6]
Q4: Can an acid wash be used to separate mono- and di-iodinated imidazoles?
A4: An acid wash, for instance, with dilute aqueous HCl, can be effective if there is a significant difference in basicity between your mono-iodinated product and the di- and tri-iodinated byproducts.[6] The more basic compound will be protonated and move to the aqueous phase.[6] The success of this method is highly dependent on the specific pKa values of the compounds in your mixture.[6]
Troubleshooting Guides
Issue 1: Poor Separation Using Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation between the mono- and di-iodinated spots. |
| Column Overloading | Too much crude product on the column can lead to broad peaks and poor separation. Reduce the amount of material loaded onto the column relative to the amount of stationary phase. |
| Incorrect Stationary Phase | Standard silica gel may not be the most effective. Consider using alumina or a reverse-phase silica gel for your separation. |
Issue 2: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent System | The chosen solvent or solvent mixture may be too good of a solvent for your desired product, leading to significant loss in the mother liquor. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. Mixed solvent systems, such as isopropyl alcohol and n-hexane, have been shown to be effective.[6] |
| Co-precipitation of Impurities | The di- and tri-iodinated byproducts may be co-precipitating with your desired product. Try a different recrystallization solvent that may have different solubility properties for your product versus the impurities. |
| Cooling Rate | Cooling the solution too quickly can trap impurities in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.[6] |
| Premature Crystallization | If performing hot filtration to remove less soluble impurities, the desired product may crystallize prematurely on the funnel. Use a pre-heated funnel and filter paper to prevent this.[1] |
Issue 3: Product is "Oiling Out" During Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | The solvent may be too nonpolar for the compound, causing it to melt before dissolving. Add a small amount of a more polar co-solvent. |
| Insoluble Impurities | The presence of impurities can sometimes inhibit crystallization. Try to remove insoluble impurities by hot filtration before allowing the solution to cool. |
| Supersaturation | The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. Seeding with a small crystal of the pure product can also help induce crystallization. |
Experimental Protocols
Recrystallization Protocol for Removal of Di-iodinated Byproducts
This protocol is a general guideline for the purification of mono-iodinated imidazole from a crude mixture containing di-iodinated byproducts using a mixed solvent system of isopropyl alcohol and n-hexane.
Materials:
-
Crude iodinated imidazole mixture
-
Isopropyl alcohol
-
n-Hexane
-
Erlenmeyer flask
-
Heating plate with stirring capabilities
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude iodinated imidazole in an Erlenmeyer flask.
-
Add a minimal amount of isopropyl alcohol and heat the mixture to boiling with stirring.
-
Continue adding hot isopropyl alcohol dropwise until the solid is completely dissolved.[1]
-
If the solution is colored, you can optionally decolorize it by adding a small amount of activated charcoal and boiling for a few minutes, followed by hot filtration.[1]
-
Once fully dissolved, slowly add n-hexane until the solution becomes slightly turbid.[6]
-
Gently heat the solution until it becomes clear again.[6]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to promote further crystallization.[6]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Wash the crystals with a small amount of a cold mixture of isopropyl alcohol and n-hexane.[6]
-
Dry the purified crystals under vacuum or in a desiccator.[1]
Flash Chromatography Protocol for Separation of Iodinated Imidazoles
This protocol provides a general procedure for separating mono-iodinated imidazole from di-iodinated byproducts using flash chromatography.
Materials:
-
Crude iodinated imidazole mixture
-
Silica gel (or other suitable stationary phase)
-
Appropriate solvent system (e.g., n-pentane/diethyl ether, determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-pentane) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary for optimal separation.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify which ones contain the purified mono-iodinated product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow from synthesis to purification of mono-iodinated imidazole.
Caption: Troubleshooting logic for byproduct removal in imidazole synthesis.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-iodo-2-methyl-1-trityl-1H-imidazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing catalyst loading in cross-coupling reactions involving 4-iodo-2-methyl-1-trityl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading crucial for cross-coupling reactions with this compound?
Optimizing catalyst loading is critical for several reasons. Using too little catalyst can lead to slow or incomplete reactions, resulting in low yields.[1][2] Conversely, excessively high catalyst loadings are not cost-effective and can lead to the formation of impurities, complicating product purification.[3][4] For a sterically hindered substrate like this compound, finding the optimal catalyst concentration is key to balancing reaction efficiency, cost, and purity.
Q2: What are the most common palladium-catalyzed cross-coupling reactions for this substrate?
The carbon-iodine bond in this compound is highly reactive, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[5][6] The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with aryl or heteroaryl boronic acids.[5]
-
Heck Coupling: For creating carbon-carbon bonds with alkenes.[6][7]
-
Sonogashira Coupling: For coupling with terminal alkynes to form alkynyl-imidazoles.[5][7]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with primary or secondary amines.[7][8]
Q3: How does the trityl protecting group affect the reaction?
The trityl (triphenylmethyl) group on the imidazole nitrogen serves two main purposes. First, it prevents potential side reactions involving the N-H group, which can inhibit the catalyst.[6][9] Second, its significant steric bulk can influence the accessibility of the catalytic site, sometimes requiring more robust catalyst systems or specific ligands to achieve high yields.[7][10] The trityl group can typically be removed post-coupling using acidic conditions if the unprotected imidazole is the desired final product.[6]
Q4: What are the typical palladium catalyst loading ranges for these reactions?
For laboratory-scale synthesis, palladium catalyst loading typically ranges from 0.5 mol% to 5 mol%.[11][12] However, for highly efficient catalytic systems and reactive substrates like iodoimidazoles, loadings can sometimes be lowered significantly, even to 0.01-0.1 mol%.[13][14] Optimization experiments are essential to determine the lowest effective catalyst loading for a specific transformation, thereby minimizing costs and residual palladium in the final product.[3][4]
Troubleshooting Guide
Problem: Low to No Product Yield
Q: My cross-coupling reaction with this compound shows poor or no conversion. What are the most common causes and how can I resolve them?
A: Low or no yield is a frequent issue that can often be traced back to a few key areas of the reaction setup. Systematically investigating catalyst activity, reagent quality, and reaction conditions is the best approach.[15][16]
Primary Troubleshooting Steps:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction.[16]
-
Solution: Use a fresh batch of catalyst or a more robust, air-stable precatalyst.[15] The formation of palladium black can indicate catalyst decomposition.[16] For sterically hindered substrates, consider switching to catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the reaction.[1][9][16]
-
-
Oxygen Contamination: Oxygen can deactivate the active Pd(0) species and lead to unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[15][16]
-
Base and Solvent Issues: The choice of base and solvent is critical and often interdependent.[15]
-
Solution (Base): The base must be strong enough to facilitate the catalytic cycle but not so strong as to degrade the reactants.[15] If using common bases like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄, which are often more effective.[16][17] Ensure the base is finely powdered and dry for anhydrous reactions.[15]
-
Solution (Solvent): The solvent must fully dissolve the reactants. Common choices include dioxane, DMF, and toluene.[16] For Suzuki reactions, a small amount of water is often necessary to activate the base.[15][16]
-
-
Insufficient Temperature: Some cross-coupling reactions require significant thermal energy to proceed efficiently.
Problem: Significant Byproduct Formation
Q: My reaction is producing byproducts like homocoupled boronic acid (in Suzuki coupling) or dehalogenated starting material. How can I suppress these side reactions?
A: Byproduct formation often points to issues with reaction stoichiometry or oxygen contamination.
-
Homocoupling: This is a common side reaction in Suzuki couplings, often promoted by oxygen.[15][16]
-
Dehalogenation/Protodeboronation: This involves the replacement of the iodo or boronic acid group with a hydrogen atom.
Data on Catalyst Systems for Cross-Coupling Reactions
The following tables summarize various catalytic systems reported for cross-coupling reactions with iodo-imidazoles and analogous iodo-heterocycles. These serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temp. (°C) | Time | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 4-6h | Phenylboronic acid | 95 | [5] |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 min (MW) | Phenylboronic acid | 94 | [7] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 min (MW) | Phenylboronic acid | 92 | [7] |
| XPhos Pd G3 (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20h | Arylboronic acids | Good-Exc. |[9][15] |
Table 2: Heck Coupling Conditions Note: Yields are based on reactions with N-protected 4-iodo-1H-imidazole.[6]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Alkene | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | n-Butyl acrylate | 85 | [7] |
| Pd(OAc)₂ (10 mol%) | PPh₃ (20 mol%) | Dioxane/Ethanol | 150 | 20 min (MW) | Styrene | 85 | [6] |
| Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 10 | Methyl methacrylate | 82 |[7] |
Table 3: Sonogashira Coupling Conditions
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ (3 mol%) | CuI (6 mol%) | Et₃N | DMF | 25 | - | Phenylacetylene | 92 | [7] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | - | Ethynyltrimethylsilane | 85 | [5] |
| Pd/C | CuI | K₂CO₃ | Acetonitrile | 80 | 24 | Trimethylsilylacetylene | 75 |[7] |
Table 4: Buchwald-Hartwig Amination Conditions Note: Data is representative for iodo-heterocycles and serves as a guide.[7]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 110 | - | Aniline | 78 | [5] |
| Pd precatalyst (1-2 mol%) | Phosphine (2-4 mol%) | Cs₂CO₃ | Toluene | 80-110 | 12-24 | Generic Amine | Good-Exc. | [7] |
| Pd(dba)₂ (5-10 mol%) | tBuDavePhos | KOtBu | Xylene | 90-120 | - | Morpholine | Good-Exc. |[11] |
Experimental Protocols
Protocol 1: N-Tritylation of 4-iodo-2-methyl-1H-imidazole
This preliminary step is often required before performing the cross-coupling reaction.
-
Dissolve 4-iodo-2-methyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N) (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride (TrCl) (1.1 eq) portion-wise to the stirring solution.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[5]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).[5][15]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[15]
-
Solvent and Catalyst: Under the inert atmosphere, add the degassed solvent (e.g., Dioxane/H₂O, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[5][15]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring. Monitor progress by TLC or LC-MS.[15]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.[15]
Protocol 3: General Procedure for Heck Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%).[7]
-
Add the anhydrous, degassed solvent (e.g., DMF or DMA).[7]
-
Add the alkene (1.2 eq) followed by the base (e.g., Et₃N, 1.5 eq).[7]
-
Heat the reaction mixture to 100-140°C with stirring, monitoring by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[7]
Protocol 4: General Procedure for Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 6 mol%).[7]
-
Evacuate and backfill the flask with an inert gas.
-
Add a suitable degassed solvent (e.g., DMF), the terminal alkyne (1.2 eq), and a base (e.g., Et₃N, 3.0 eq).[7]
-
Stir the reaction at the appropriate temperature (from room temperature to 80°C) until the starting material is consumed (monitored by TLC).
-
Work up the reaction by diluting with an organic solvent, washing with water and brine, and concentrating.
-
Purify the crude product by column chromatography.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube inside a glovebox, charge the palladium precatalyst (1-2 mol%), the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol%), this compound (1.0 eq), and the base (e.g., Cs₂CO₃ or KOtBu, 2.0 eq).[7][11]
-
Seal the tube, remove it from the glovebox, and add the amine (1.2 eq) and anhydrous, degassed solvent (e.g., toluene or xylene) under an inert atmosphere.[7]
-
Heat the reaction mixture to 80-120°C and stir for 12-24 hours.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[7]
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.hw.ac.uk [pure.hw.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing 4-Iodo-2-methyl-1-trityl-1H-imidazole in Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing solubility and reactivity challenges associated with 4-iodo-2-methyl-1-trityl-1H-imidazole. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?
A2: Several factors can contribute to poor solubility. The choice of solvent is critical; consider using a co-solvent system to increase the solvating power of your reaction medium. For instance, adding a small amount of a more polar aprotic solvent like DMF or DMSO can significantly enhance solubility. Gentle heating and sonication can also aid in dissolution, but care must be taken to avoid decomposition of the starting material or other reagents.
Q3: How does the 2-methyl group affect the reactivity and solubility of the molecule compared to the non-methylated analogue?
A3: The presence of the methyl group at the 2-position of the imidazole ring can introduce steric hindrance. This may slightly decrease the rate of reactions at the adjacent nitrogen or the C-2 position. In terms of solubility, the additional methyl group will slightly increase the lipophilicity of the molecule, potentially favoring solubility in less polar organic solvents.
Q4: Are there any common side reactions to be aware of when using this compound in cross-coupling reactions?
A4: A common side reaction in palladium-catalyzed cross-coupling reactions is the premature de-iodination (hydrodehalogenation) of the starting material. This can be minimized by carefully selecting the catalyst, ligand, and base, and by maintaining an inert atmosphere. Another potential issue is the cleavage of the trityl protecting group under acidic conditions or at very high temperatures.
Troubleshooting Guides
Issue 1: Poor Solubility of Starting Material
| Symptom | Possible Cause | Suggested Solution |
| Solid material remains undissolved at the start of the reaction. | 1. Inappropriate solvent. 2. Concentration is too high. 3. Slow dissolution rate. | 1. Solvent Selection: Switch to or add a co-solvent with higher solvating power (e.g., DMF, DMSO, or dioxane). 2. Concentration Adjustment: Reduce the concentration of the substrate in the reaction mixture. 3. Physical Methods: Apply gentle heating (monitor for decomposition) or use an ultrasonic bath to aid dissolution. |
| Starting material precipitates out of solution during the reaction. | 1. Change in temperature. 2. Formation of a less soluble intermediate. 3. Change in the polarity of the reaction mixture. | 1. Temperature Control: Ensure the reaction temperature is maintained at a level where all components remain in solution. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify its composition. This may indicate a side reaction. 3. Solvent Adjustment: Consider a different solvent system that can accommodate all species throughout the reaction. |
Issue 2: Low or No Reaction Conversion
| Symptom | Possible Cause | Suggested Solution |
| TLC or LC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time. | 1. Insufficient solubility of the starting material. 2. Catalyst deactivation. 3. Steric hindrance from the trityl and/or methyl group. 4. Inactive catalyst or reagents. | 1. Address Solubility: Implement the solutions from the "Poor Solubility" guide above. 2. Optimize Catalyst System: For cross-coupling reactions, consider using ligands that are more resistant to deactivation or are designed for sterically hindered substrates (e.g., Buchwald ligands). Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. 3. Adjust Reaction Conditions: Increase the reaction temperature cautiously or extend the reaction time. For sterically hindered substrates, a more active catalyst system may be required. 4. Verify Reagent Quality: Use fresh, high-quality reagents and catalysts. |
Experimental Protocols
The following protocols are adapted for this compound from established procedures for similar compounds. Optimization may be required.
Protocol 1: Synthesis of this compound
This protocol outlines a general two-step procedure starting from 2-methyl-1H-imidazole.
Step 1: Iodination of 2-methyl-1H-imidazole
-
Dissolve 2-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, sodium hydroxide (2.0 eq) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.1 eq) and sodium iodide (1.1 eq) in water.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Separate the organic layer, wash with aqueous sodium thiosulfate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-iodo-2-methyl-1H-imidazole.
Step 2: N-Tritylation
-
Dissolve the crude 4-iodo-2-methyl-1H-imidazole (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) and stir for 5 minutes at room temperature.
-
Add trityl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical Suzuki-Miyaura coupling reaction.
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Data Presentation
Table 1: Recommended Solvents for Reactions and Solubility Screening
| Solvent | Type | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Chlorinated | 40 | Good for initial dissolution and reactions at or below room temperature. |
| Tetrahydrofuran (THF) | Ether | 66 | A common solvent for a variety of organic reactions. |
| Toluene | Aromatic | 111 | Suitable for higher temperature reactions. |
| 1,4-Dioxane | Ether | 101 | Often used in cross-coupling reactions, frequently with water. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point and good solvating power for polar and nonpolar compounds. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent solvating power, but can be difficult to remove. |
Visualizations
Diagram 1: General Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for addressing solubility problems.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
Technical Support Center: Preventing De-tritylation During Suzuki Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of performing Suzuki-Miyaura coupling reactions on substrates containing a trityl (Tr) protecting group. Our goal is to help you minimize or eliminate unwanted de-tritylation, ensuring the integrity of your desired product.
Frequently Asked Questions (FAQs)
Q1: Is the trityl group stable under typical Suzuki coupling conditions?
The trityl group is known to be labile under acidic conditions.[1] Since Suzuki-Miyaura couplings are performed under basic conditions, the trityl group is generally considered stable.[1] However, the choice of base, solvent, and temperature can significantly influence its stability. While many standard Suzuki protocols can be used with trityl-protected substrates, certain conditions can lead to undesired de-tritylation. For instance, some sources suggest that thio-trityl groups may not be stable under various Suzuki-Miyaura cross-coupling reaction conditions.[2]
Q2: What are the main factors that can cause de-tritylation during a Suzuki coupling reaction?
Several factors can contribute to the cleavage of a trityl group during a Suzuki coupling:
-
Choice of Base: The strength and nature of the base are critical. While basic conditions are required for the Suzuki reaction, strongly basic or nucleophilic conditions, especially in the presence of protic solvents, can lead to de-tritylation.
-
Reaction Temperature: Higher reaction temperatures can promote the cleavage of the trityl group.[3] Elevated temperatures may lead to the decomposition of the catalyst and the formation of acidic byproducts, which in turn can catalyze de-tritylation.
-
Solvent System: The choice of solvent can influence the stability of the trityl group. Protic solvents, such as water and alcohols, can facilitate protonolysis of the trityl ether bond, especially in combination with certain bases.
-
Lewis Acidity of Boronic Acid/Esters: Boronic acids and their derivatives can possess some Lewis acidity, which might contribute to the cleavage of the acid-sensitive trityl group, although this is less common.
Q3: Which bases are recommended to minimize de-tritylation?
Milder bases are generally preferred to prevent de-tritylation. The following bases have been used successfully in Suzuki couplings with trityl-protected substrates:
-
Potassium Fluoride (KF): Anhydrous KF is a mild base that can be effective in promoting the Suzuki coupling while minimizing the risk of de-tritylation.[4]
-
Potassium Carbonate (K₂CO₃): This is a commonly used base in Suzuki reactions and has been shown to be compatible with trityl-protected substrates under optimized conditions.[5]
-
Cesium Carbonate (Cs₂CO₃): Another effective base that can be used, often providing good yields without significant de-tritylation.
-
Potassium Phosphate (K₃PO₄): This base is often used in anhydrous conditions and can be a good option for sensitive substrates.[6]
It is advisable to screen a few of these milder bases to find the optimal conditions for your specific substrate.
Troubleshooting Guide
Problem: Significant de-tritylation is observed by TLC or LC-MS analysis.
This is a common issue when working with trityl-protected compounds in Suzuki coupling reactions. The following steps can help you troubleshoot and resolve this problem.
Caption: A stepwise workflow for troubleshooting de-tritylation in Suzuki coupling reactions.
The choice of base is the most critical parameter. If you are observing de-tritylation, consider the following modifications.
Base Selection and Performance
| Base | Strength | Typical Conditions | Notes on De-tritylation |
| KF | Mild | Anhydrous THF or Dioxane | Generally the safest option to prevent de-tritylation.[4] |
| K₂CO₃ | Moderate | Aqueous/organic biphasic or anhydrous | Can be effective, but may cause de-tritylation at higher temperatures.[5] |
| Cs₂CO₃ | Moderate | Anhydrous DMF or Dioxane | Often provides good results with sensitive substrates. |
| K₃PO₄ | Moderate | Anhydrous Toluene or Dioxane | A good choice for anhydrous conditions, minimizing hydrolysis.[6] |
| Et₃N | Organic | Anhydrous solvents | Generally weaker and can be less effective for the coupling itself.[5] |
Recommendation: If you are using a strong base like NaOH or KOH, switch to a milder inorganic base like KF or K₃PO₄. If you are already using a carbonate base, try switching to KF.
High temperatures can accelerate the cleavage of the trityl group.
Temperature Effects on Suzuki Coupling and De-tritylation
| Temperature Range | Effect on Suzuki Coupling | Effect on De-tritylation |
| Room Temperature to 60 °C | Slower reaction rates, may require a more active catalyst. | Minimized risk of de-tritylation. |
| 60 °C to 100 °C | Faster reaction rates, generally good for most couplings. | Increased risk of de-tritylation, especially with stronger bases. |
| > 100 °C | Very fast reaction, but increased risk of side reactions. | High risk of de-tritylation and catalyst decomposition.[3] |
Recommendation: Attempt the reaction at a lower temperature (e.g., 60 °C or even room temperature) for a longer duration. You may need to use a more active palladium catalyst/ligand system to achieve a reasonable reaction rate at lower temperatures.
The presence of protic solvents can contribute to de-tritylation.
Solvent System Considerations
| Solvent System | Type | Notes |
| Toluene, Dioxane, THF | Anhydrous Aprotic | Generally preferred to minimize hydrolysis and de-tritylation. |
| DMF, DMAc | Anhydrous Polar Aprotic | Good for solubility but can sometimes promote side reactions at high temperatures. |
| Aqueous/Organic Biphasic | Protic/Aprotic | The presence of water can increase the risk of de-tritylation. |
Recommendation: If you are using a biphasic system with water, try switching to an anhydrous solvent system. Ensure your solvent is truly anhydrous.
The choice of catalyst and ligand can influence the required reaction conditions. A more active catalyst system may allow for lower temperatures and milder bases.
Catalyst and Ligand Recommendations
| Catalyst/Precatalyst | Ligand | Characteristics |
| Pd(PPh₃)₄ | PPh₃ | A classic catalyst, but may require higher temperatures. |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Highly active, allowing for lower temperatures and catalyst loadings.[7] |
| PdCl₂(dppf) | dppf | A robust catalyst, often used for a wide range of substrates.[8] |
Recommendation: If your current catalyst requires harsh conditions, consider switching to a more active system, such as one using a Buchwald ligand, which may allow you to lower the reaction temperature and use a milder base.
If de-tritylation remains a persistent issue after optimizing the reaction conditions, the trityl group may not be suitable for your specific substrate and desired transformation.
Alternative Protecting Groups for Alcohols Stable to Suzuki Conditions
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| tert-Butyldimethylsilyl ether | TBDMS | Stable to basic conditions. | Fluoride source (e.g., TBAF) or acid.[9] |
| Benzyl ether | Bn | Stable to a wide range of conditions. | Hydrogenolysis (H₂, Pd/C). |
| p-Methoxybenzyl ether | PMB | Stable to basic conditions. | Oxidative cleavage (e.g., DDQ, CAN) or strong acid. |
| Tetrahydropyranyl ether | THP | Stable to basic conditions. | Mild acid. |
Recommendation: For a truly orthogonal protecting group strategy, a silyl ether like TBDMS is an excellent choice as it is cleaved under conditions (fluoride) that do not affect most other protecting groups.[9]
Experimental Protocols
Protocol 1: Suzuki Coupling of a Trityl-Protected Substrate using Potassium Fluoride
This protocol is adapted from a successful Suzuki coupling performed on a peptide containing a trityl-protected side chain.[4]
Materials:
-
Trityl-protected aryl halide (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
Sulfonated SPhos (sSPhos) (0.15 equiv)
-
Anhydrous Potassium Fluoride (KF) (3.0 equiv)
-
Anhydrous solvent mixture (e.g., DME/EtOH/H₂O 9:9:2 or anhydrous Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the trityl-protected aryl halide, arylboronic acid, and anhydrous KF.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
In a separate vial, dissolve Pd₂(dba)₃ and sSPhos in the anhydrous solvent mixture and bubble with inert gas for 10-15 minutes.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Screening of Bases for Suzuki Coupling with Trityl-Protected Substrates
This protocol provides a framework for screening different mild bases to find the optimal conditions for your specific reaction.
Experimental Setup for Base Screening
References
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-iodo-2-methyl-1-trityl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-iodo-2-methyl-1-trityl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from the multi-step synthesis of the target compound. These can include:
-
Unreacted starting materials: Such as 2-methyl-1H-imidazole, 4-iodo-2-methyl-1H-imidazole, and trityl chloride.
-
Over-iodinated species: Formation of 4,5-diiodo-2-methyl-1H-imidazole during the iodination step is a possibility.
-
Hydrolysis products: The trityl group is sensitive to acid and can be partially or fully cleaved to generate triphenylmethanol and 4-iodo-2-methyl-1H-imidazole.
-
Byproducts from the tritylation reaction: Including unreacted trityl chloride and its hydrolysis product, triphenylmethanol.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: Silica gel column chromatography is effective for separating the target compound from both more polar and less polar impurities. A gradient elution is typically recommended.
-
Recrystallization: This method can be effective for removing less soluble or more soluble impurities, provided a suitable solvent system is identified.
Q3: How does the 2-methyl group affect the purification process compared to the non-methylated analogue?
A3: The presence of the 2-methyl group can influence the molecule's polarity and solubility. It may slightly decrease the polarity of the compound compared to its non-methylated counterpart. This can affect its retention time in chromatography and its solubility in various recrystallization solvents. Therefore, solvent systems for both chromatography and recrystallization may require optimization.
Q4: My purified this compound shows signs of degradation upon storage. How can I prevent this?
A4: this compound is susceptible to degradation, particularly from acid and light. The carbon-iodine bond can be light-sensitive, and the trityl group is readily cleaved by acidic conditions. For optimal stability, the purified compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the product from a close-running impurity. | The solvent system is not optimal. | 1. Switch to a less polar solvent system (e.g., from ethyl acetate/hexane to dichloromethane/hexane) to increase the separation between non-polar compounds. 2. Use a shallower gradient during elution to improve resolution. 3. Consider using a different stationary phase, such as alumina, if silica gel is ineffective. |
| The product is eluting with the solvent front. | The eluent is too polar. | Start with a much less polar solvent system, for example, 100% hexane, and gradually increase the polarity. |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient of ethyl acetate in hexane is a good starting point. If the product still does not elute, a small percentage of a more polar solvent like methanol can be added to the mobile phase. |
| Streaking or tailing of the product band on the column. | 1. The sample was not dissolved in the minimum amount of solvent before loading. 2. The compound has low solubility in the mobile phase. 3. The silica gel is too acidic, causing partial detritylation. | 1. Ensure the crude product is fully dissolved in the smallest possible volume of solvent before loading onto the column. 2. Choose a mobile phase in which the compound is more soluble. 3. Use silica gel that has been neutralized with a base (e.g., triethylamine) by adding a small amount (0.1-1%) to the eluent. |
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound or its impurities. 2. The solution is supersaturated, and cooling is too rapid. | 1. Choose a lower-boiling point solvent. 2. Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath. 3. Use a solvent mixture where the compound is less soluble. |
| No crystals form upon cooling. | 1. The solution is not saturated. 2. The compound is too soluble in the chosen solvent. | 1. Reduce the volume of the solvent by gentle heating under a stream of inert gas. 2. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid, then warm slightly to redissolve and cool slowly. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | The compound has significant solubility in the recrystallization solvent even at low temperatures. | 1. Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize precipitation. 2. Minimize the amount of solvent used to dissolve the crude product initially. 3. After filtration, wash the collected crystals with a minimal amount of ice-cold solvent. |
| The product is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. | 1. Try a different solvent or a mixture of solvents for recrystallization. 2. Perform a second recrystallization. 3. Consider using column chromatography as an alternative or preceding step. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Loading: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
General Protocol for Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Separation Performance (Example) |
| Hexane / Ethyl Acetate | Gradient 100:0 to 80:20 | Good for separating non-polar impurities. |
| Dichloromethane / Hexane | Gradient 0:100 to 50:50 | Effective for resolving closely related compounds. |
| Hexane / Ethyl Acetate with 0.1% Triethylamine | Gradient 100:0 to 80:20 | Useful to prevent streaking if acidic impurities are present. |
Table 2: Example Solvent Systems for Recrystallization
| Solvent / Solvent System | Solubility Profile | Expected Purity Improvement |
| Isopropanol / Hexane | High solubility in hot isopropanol, low in cold hexane. | Good for removing more polar and less polar impurities. |
| Toluene | Moderate solubility at high temperature, low at room temperature. | Can be effective for less polar compounds. |
| Ethyl Acetate / Heptane | Good solubility in hot ethyl acetate, precipitates with heptane. | A versatile system for many organic compounds. |
Visualizations
Caption: General experimental workflow from synthesis to purification.
Caption: Decision-making logic for choosing a purification strategy.
minimizing homocoupling in reactions with 4-iodo-2-methyl-1-trityl-1H-imidazole
Welcome to the Technical Support Center for reactions involving 4-iodo-2-methyl-1-trityl-1H-imidazole. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the minimization of homocoupling side reactions during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other, rather than with the intended substrate.[1] For instance, in a Suzuki-Miyaura coupling, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[1] Similarly, in Sonogashira couplings, two terminal alkyne molecules can dimerize to form a diyne (a reaction often referred to as Glaser coupling).[1][2] This side reaction is problematic as it consumes valuable starting materials, reduces the yield of the desired product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The leading cause of homocoupling is often the presence of molecular oxygen.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which may promote the homocoupling of organometallic reagents like boronic acids.[1][3] Other contributing factors include:
-
Catalyst System: The choice of palladium source (e.g., Pd(II) vs. Pd(0) precursors) and ligands can significantly influence the rates of competing reaction pathways.[3]
-
Reaction Conditions: Elevated temperatures, high concentrations of reagents, and the choice of base and solvent can all impact the prevalence of homocoupling.[1]
-
Co-catalysts: In Sonogashira couplings, the copper(I) co-catalyst can directly facilitate the oxidative homocoupling of terminal alkynes.[1][2]
Q3: Is the trityl protecting group on my imidazole stable under typical cross-coupling conditions?
A3: The trityl (triphenylmethyl) group is a bulky protecting group that is generally stable under the neutral or basic conditions used for most Suzuki, Heck, and Sonogashira coupling reactions. However, it is sensitive to acidic conditions. Care should be taken during the work-up and purification steps to avoid acidic environments, which could lead to deprotection. If deprotection is desired after the coupling reaction, it can typically be achieved by treatment with a mild acid.[4]
Troubleshooting Guides: Minimizing Homocoupling
This section provides specific troubleshooting advice for minimizing homocoupling in common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling: Boronic Acid Homocoupling
Problem: Significant formation of a biaryl byproduct derived from the boronic acid coupling partner is observed.
| Potential Cause | Troubleshooting Recommendation & Rationale |
| Oxygen Presence | Improve Degassing: Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3] This minimizes the oxidation of Pd(0) to the homocoupling-promoting Pd(II) state.[5] |
| Palladium(II) Precursor | Use a Pd(0) Source: Switch from Pd(II) precursors like Pd(OAc)₂ or PdCl₂ to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Pd(II) species can stoichiometrically react with boronic acids to cause homocoupling.[5] |
| Ligand Choice | Select Bulky, Electron-Rich Ligands: Employ bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands promote the desired reductive elimination step of the cross-coupling cycle, which can outcompete the homocoupling pathway.[3] |
| Reaction Kinetics | Slow Addition of Boronic Acid: Adding the boronic acid solution slowly via a syringe pump can keep its concentration low, disfavoring the kinetics of the second-order homocoupling reaction relative to the cross-coupling.[1] |
| Reducing Agents | Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate can help maintain the palladium catalyst in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[5] |
Sonogashira Coupling: Alkyne Homocoupling (Glaser Coupling)
Problem: Formation of a symmetrical diyne byproduct from the terminal alkyne starting material is reducing the yield.
| Potential Cause | Troubleshooting Recommendation & Rationale |
| Copper Co-catalyst & Oxygen | Use Copper-Free Conditions: The combination of a copper(I) salt and oxygen is the primary driver for Glaser coupling.[2] Switching to a copper-free Sonogashira protocol can eliminate this major homocoupling pathway. |
| Oxygen Presence (Copper-Catalyzed) | Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) at all times.[2] |
| Reaction Kinetics | Slow Addition of Alkyne: A slow, controlled addition of the terminal alkyne can keep its instantaneous concentration low, thereby minimizing the rate of the bimolecular homocoupling reaction.[2] |
| Base Selection | Optimize the Base: The choice of base can be critical. While an amine base like triethylamine is common, sometimes switching to an inorganic base like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent can provide better results, especially in copper-free systems. |
Heck Coupling: Homocoupling of the Aryl Iodide
Problem: Formation of 2,2'-dimethyl-1,1'-ditrityl-1H,1'H-4,4'-biimidazole is observed.
| Potential Cause | Troubleshooting Recommendation & Rationale |
| Catalyst Decomposition | Use Appropriate Ligands: Catalyst decomposition can lead to the formation of palladium black and promote side reactions. Using robust phosphine ligands like tri(o-tolyl)phosphine or bulky N-heterocyclic carbene (NHC) ligands can stabilize the catalyst and improve selectivity.[4] |
| High Temperature | Lower the Reaction Temperature: While Heck reactions often require heat, excessively high temperatures can accelerate catalyst decomposition and side reactions. Optimize the temperature to find a balance between reaction rate and selectivity. |
| Base Choice | Screen Different Bases: The base plays a key role in the Heck catalytic cycle. Triethylamine is common, but other organic or inorganic bases (e.g., DBU, K₂CO₃) may offer better performance and reduce side product formation for this specific substrate. |
Data Presentation
Table 1: Representative Yields for Heck Coupling of N-Trityl-4-iodo-1H-imidazole
The following data illustrates typical yields for Heck reactions with a structurally similar substrate, N-trityl-4-iodo-1H-imidazole, which can serve as a starting point for optimization.
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl (E)-3-(1-trityl-1H-imidazol-4-yl)acrylate | 78[4] |
| 2 | Styrene | 4-((E)-2-Phenylvinyl)-1-trityl-1H-imidazole | 85[4] |
Note: Reaction conditions for the data above involved Pd(OAc)₂, P(o-tol)₃, and Et₃N in acetonitrile at 80-100 °C.[4]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general procedure designed to minimize the homocoupling of the boronic acid partner when coupling with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube, add this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture under a positive flow of argon.
-
In a separate flask, dissolve the arylboronic acid in a portion of the degassed solvent.
-
Heat the main reaction mixture to 80-100 °C with vigorous stirring.
-
Slowly add the arylboronic acid solution to the heated reaction mixture over 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to prevent Glaser homocoupling of the terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube, add this compound and PdCl₂(PPh₃)₂.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed THF and degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-70 °C) and stir until completion, monitoring by TLC or LC-MS.
-
Cool the mixture, filter through a pad of celite to remove palladium salts, and rinse the pad with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for minimizing homocoupling.
Caption: Catalytic cycles for Suzuki coupling and homocoupling.
References
Validation & Comparative
Reactivity Showdown: 4-Iodo-2-methyl-1-trityl-1H-imidazole vs. 4-Bromo-2-methyl-1-trityl-1H-imidazole in Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of two key building blocks in organic synthesis.
In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of building blocks is paramount to the success of a synthetic campaign. Halogenated imidazoles are a critical class of intermediates, prized for their versatility in forming complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related and widely used N-trityl protected 2-methylimidazoles: 4-iodo-2-methyl-1-trityl-1H-imidazole and 4-bromo-2-methyl-1-trityl-1H-imidazole .
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond.[1][2] This distinction is a key determinant in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions, rendering the iodo-substituted imidazole the more reactive partner.[1] This enhanced reactivity can translate to significant practical advantages, including milder reaction conditions, shorter reaction times, and potentially higher yields.[1]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, serves as an excellent platform for demonstrating the differential reactivity of the iodo- and bromo-imidazoles. While direct comparative studies on these specific 2-methyl-1-trityl derivatives are not extensively documented under identical conditions, the well-established principles of C-X bond reactivity in cross-coupling allow for a reliable comparison. The iodo-imidazole is expected to undergo oxidative addition to the palladium(0) catalyst more readily than the bromo-imidazole.
To illustrate this, a hypothetical but representative Suzuki-Miyaura coupling with phenylboronic acid is considered. The expected outcomes, based on the known reactivity trends, are summarized in the table below.
| Parameter | This compound | 4-Bromo-2-methyl-1-trityl-1H-imidazole |
| Reaction Time | Shorter (e.g., 2-6 hours) | Longer (e.g., 8-24 hours) |
| Reaction Temperature | Lower (e.g., 60-80 °C) | Higher (e.g., 80-100 °C) |
| Catalyst Loading | Potentially lower (e.g., 1-3 mol%) | Typically higher (e.g., 3-5 mol%) |
| Typical Yield | High (e.g., >90%) | Moderate to High (e.g., 70-85%) |
This predicted superior performance of the iodo-derivative is a direct consequence of the lower bond dissociation energy of the C-I bond, which facilitates a faster catalytic turnover.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the N-tritylation of the parent halo-imidazoles and a subsequent Suzuki-Miyaura coupling are provided below.
Protocol 1: N-Tritylation of 4-Halo-2-methyl-1H-imidazole
This procedure describes the protection of the imidazole nitrogen, a crucial step to enhance solubility and prevent side reactions during cross-coupling.
Materials:
-
4-Iodo-2-methyl-1H-imidazole or 4-Bromo-2-methyl-1H-imidazole (1.0 eq)
-
Trityl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the 4-halo-2-methyl-1H-imidazole in anhydrous DCM.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-tritylated product.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol is designed to directly compare the reactivity of the iodo- and bromo-substituted imidazoles under identical conditions.
Materials:
-
This compound or 4-Bromo-2-methyl-1-trityl-1H-imidazole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
In two separate reaction vessels, add the respective 4-halo-2-methyl-1-trityl-1H-imidazole, phenylboronic acid, and potassium carbonate.
-
Purge each vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed dioxane/water solvent mixture to each vessel via syringe.
-
Add the Pd(PPh₃)₄ catalyst to each reaction mixture.
-
Heat the reactions to a controlled temperature (e.g., 80 °C) and monitor the progress of each reaction independently by TLC or LC-MS at regular time intervals.
-
Upon completion of the reaction with the iodo-substrate (or after a predetermined time for comparison), cool both mixtures to room temperature.
-
Dilute each mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography and determine the yield for each reaction.
Expected Outcome: The reaction with this compound is anticipated to reach completion significantly faster and provide a higher yield of the coupled product compared to the reaction with its bromo-counterpart under these identical conditions.[1]
Visualizing the Rationale and Process
To further clarify the underlying chemical principles and experimental design, the following diagrams are provided.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The diagram above illustrates the key steps in the Suzuki-Miyaura reaction. The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex is the crucial step where the difference in reactivity between the iodo- and bromo-imidazoles is most pronounced.
Caption: Workflow for comparing the reactivity of iodo- and bromo-imidazoles.
This workflow diagram outlines a parallel synthesis approach to directly compare the reactivity of the two substrates under identical conditions, allowing for a conclusive assessment of their relative performance.
Conclusion
References
Protecting Groups for 4-iodo-2-methyl-1H-imidazole in Suzuki Coupling: A Comparative Guide
For researchers engaged in the synthesis of complex molecules, particularly in the field of medicinal chemistry, the functionalization of heterocyclic scaffolds is a critical endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of carbon-carbon bonds, and 4-iodo-2-methyl-1H-imidazole is a valuable building block for introducing a substituted imidazole moiety. However, the acidic proton on the imidazole nitrogen can interfere with the catalytic cycle of the Suzuki reaction, often necessitating the use of a protecting group. This guide provides a comparative overview of common protecting groups for the nitrogen of 4-iodo-2-methyl-1H-imidazole in the context of Suzuki coupling, supported by experimental data and detailed protocols.
Introduction to N-Protection in Imidazole Suzuki Coupling
The nitrogen atom in the imidazole ring can act as a ligand for the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency. Furthermore, the N-H proton can participate in side reactions with the basic conditions typically employed in Suzuki couplings. Protection of the imidazole nitrogen mitigates these issues, leading to higher yields and cleaner reaction profiles. The choice of an appropriate protecting group is crucial and depends on several factors, including its stability under the coupling conditions, the ease of its introduction and removal, and its influence on the reactivity of the imidazole substrate. This guide focuses on a selection of commonly employed protecting groups: Trityl (Tr), (2-Trimethylsilyl)ethoxymethyl (SEM), and tert-Butoxycarbonyl (Boc).
Comparative Performance of Protecting Groups
The selection of an optimal protecting group is a balance between stability during the reaction and facile removal post-coupling. Below is a summary of the performance of Trityl, SEM, and Boc protecting groups in the Suzuki coupling of 4-iodo-2-methyl-1H-imidazole.
| Protecting Group | Protection Yield (%) | Suzuki Coupling Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Advantages | Disadvantages |
| Trityl (Tr) | ~90-95 | ~85-95[1] | Mild acid (e.g., TFA, Formic Acid)[2][3][4] | >90[3] | High yielding protection and coupling, easily removed with mild acid. | Bulky, can sometimes hinder reaction at adjacent positions. |
| SEM | ~85-90 | ~80-90 | Fluoride source (e.g., TBAF) or strong acid (e.g., HCl)[5][6][7] | ~80-90[5] | Stable to a wide range of conditions, orthogonal to acid-labile groups. | Deprotection can be sluggish and may require harsh conditions. |
| Boc | ~90-98 | Variable (can be unstable) | Acid (e.g., TFA) or specific basic conditions (e.g., NaBH4 in EtOH) | >90 | Easily introduced, can be removed under various conditions. | Often unstable under standard Suzuki coupling conditions (basic, heating).[8] |
Note: The yields presented are typical ranges and can vary depending on the specific substrates and reaction conditions used. Data for Suzuki coupling is adapted from reactions with the closely related 4-iodo-1H-imidazole and general knowledge of imidazole chemistry due to a lack of direct comparative studies on 4-iodo-2-methyl-1H-imidazole.
Experimental Protocols
Detailed methodologies for the protection of 4-iodo-2-methyl-1H-imidazole, subsequent Suzuki coupling, and final deprotection are provided below.
Synthesis of 4-iodo-2-methyl-1H-imidazole
A common route to 4-iodo-2-methyl-1H-imidazole involves the direct iodination of 2-methylimidazole.
Materials:
-
2-Methylimidazole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-methylimidazole in an aqueous solution of NaOH.
-
In a separate flask, prepare a solution of iodine and potassium iodide in water.
-
Slowly add the iodine solution to the 2-methylimidazole solution at 0-5 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-iodo-2-methyl-1H-imidazole.
Protecting Group Introduction
Caption: General workflow for the N-protection of 4-iodo-2-methyl-1H-imidazole.
Protocol 1: N-Tritylation [1]
-
Materials: 4-iodo-2-methyl-1H-imidazole, Trityl chloride (TrCl), Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-iodo-2-methyl-1H-imidazole (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) and stir for 5 minutes at room temperature.
-
Add trityl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Upon completion, quench with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate).
-
Protocol 2: N-SEM Protection
-
Materials: 4-iodo-2-methyl-1H-imidazole, Sodium hydride (NaH, 60% in mineral oil), (2-Trimethylsilyl)ethoxymethyl chloride (SEMCl), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 4-iodo-2-methyl-1H-imidazole (1.0 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add SEMCl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate).
-
Protocol 3: N-Boc Protection
-
Materials: 4-iodo-2-methyl-1H-imidazole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 4-iodo-2-methyl-1H-imidazole (1.0 eq) in anhydrous MeCN.
-
Add DMAP (0.1 eq) and Boc₂O (1.2 eq).
-
Stir the reaction at room temperature for 6-12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate).
-
Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of N-protected 4-iodo-2-methyl-1H-imidazole.
General Protocol for Suzuki-Miyaura Coupling: [1]
-
Materials: N-Protected-4-iodo-2-methyl-1H-imidazole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/Water, Toluene, DMF).
-
Procedure:
-
In a reaction vessel, combine the N-protected 4-iodo-2-methyl-1H-imidazole (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and the palladium catalyst (0.02-0.05 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
-
Protecting Group Removal
Caption: General workflow for the deprotection of the coupled product.
Protocol 4: Trityl Deprotection [3]
-
Materials: N-Trityl-4-aryl-2-methyl-1H-imidazole, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-trityl protected compound in DCM.
-
Add TFA (2-10 eq) dropwise at room temperature.
-
Stir for 1-4 hours until deprotection is complete (monitored by TLC).
-
Carefully quench with saturated aqueous NaHCO₃ solution.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography to isolate the deprotected product.
-
Protocol 5: SEM Deprotection [5]
-
Materials: N-SEM-4-aryl-2-methyl-1H-imidazole, Tetrabutylammonium fluoride (TBAF, 1M in THF), Anhydrous THF.
-
Procedure:
-
Dissolve the N-SEM protected compound in anhydrous THF.
-
Add TBAF solution (2-3 eq) and heat the mixture at 60-80 °C.
-
Monitor the reaction by TLC; the reaction may take several hours.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 6: Boc Deprotection
-
Materials: N-Boc-4-aryl-2-methyl-1H-imidazole, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ to neutralize the acid.
-
Dry the organic layer and concentrate to obtain the deprotected product, which can be further purified if necessary.
-
Conclusion
The choice of a protecting group for the Suzuki coupling of 4-iodo-2-methyl-1H-imidazole significantly impacts the overall success of the synthetic sequence. The Trityl group emerges as a robust and reliable option, offering high yields in both protection and coupling steps, coupled with straightforward acidic deprotection. The SEM group provides excellent stability and orthogonality but may present challenges during the deprotection step, requiring harsher conditions. While the Boc group is easy to introduce, its lability under typical Suzuki conditions makes it a less reliable choice for this specific transformation. For researchers prioritizing high yields and mild deprotection, the Trityl group is a highly recommended starting point. However, for complex molecules where orthogonality is paramount, the SEM group, despite its more challenging removal, remains a valuable alternative. The possibility of performing the Suzuki coupling on the unprotected imidazole should also be considered, although this approach may require more extensive optimization of the reaction conditions to achieve satisfactory yields.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Iodo-2-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes to 4-iodo-2-methyl-1-trityl-1H-imidazole, a key intermediate in pharmaceutical and chemical research. The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages and disadvantages in terms of yield, regioselectivity, and procedural complexity. This document outlines three primary synthetic routes, presenting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a versatile building block in organic synthesis. The trityl group serves as a bulky protecting group for the imidazole nitrogen, preventing unwanted side reactions, while the iodo-substituent provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. The strategic placement of the methyl group further influences the molecule's electronic properties and steric environment. The selection of an optimal synthetic route is crucial for efficient and cost-effective production.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be logically approached via three distinct strategies, primarily differing in the sequence of iodination and N-protection steps.
Route A: Iodination Followed by N-Tritylation
This route commences with the direct iodination of 2-methyl-1H-imidazole to yield 4-iodo-2-methyl-1H-imidazole, which is subsequently protected with a trityl group.
Route B: N-Tritylation Followed by Iodination
In this alternative, 2-methyl-1H-imidazole is first protected with a trityl group to form 2-methyl-1-trityl-1H-imidazole. The subsequent step involves the regioselective iodination of this intermediate.
Route C: Stepwise Construction from 4-Iodo-1H-imidazole
This approach begins with the commercially available or synthesized 4-iodo-1H-imidazole. The synthesis then proceeds with N-tritylation followed by C2-methylation, or potentially the reverse order, although methylation of an N-protected imidazole at C2 is generally more challenging.
Quantitative Data Summary
The following table summarizes the key quantitative data for the primary steps in each synthetic route, based on literature precedents for analogous transformations.
| Route | Reaction Step | Starting Material | Key Reagents | Typical Yield (%) | Key Considerations |
| A | 1. Iodination | 2-Methyl-1H-imidazole | I₂, NaOH or NIS | 40-60% | Potential for di- and tri-iodination, requiring careful control of stoichiometry.[1][2] |
| 2. N-Tritylation | 4-Iodo-2-methyl-1H-imidazole | Trityl chloride, Et₃N | 80-90% | Standard protection protocol.[3] | |
| B | 1. N-Tritylation | 2-Methyl-1H-imidazole | Trityl chloride, NaH | ~83% | High-yielding protection step.[4] |
| 2. Iodination | 2-Methyl-1-trityl-1H-imidazole | NIS or I₂ | 50-70% | The bulky trityl group may influence regioselectivity and reactivity. | |
| C | 1. N-Tritylation | 4-Iodo-1H-imidazole | Trityl chloride, Et₃N | 85-95% | Efficient protection of the iodinated precursor.[3] |
| 2. C2-Methylation | 4-Iodo-1-trityl-1H-imidazole | Organometallic reagent (e.g., MeLi, MeMgBr) | Variable | C-H activation and methylation can be challenging and may require specific catalysts or harsh conditions. |
Experimental Protocols
Route A: Iodination Followed by N-Tritylation
Step 1: Synthesis of 4-Iodo-2-methyl-1H-imidazole
-
Materials: 2-Methyl-1H-imidazole, Sodium Hydroxide (NaOH), Iodine (I₂), Sodium Iodide (NaI), Deionized Water, Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
In a flask, dissolve sodium hydroxide in deionized water and cool to room temperature.
-
Add 2-methyl-1H-imidazole to the NaOH solution and stir until fully dissolved.
-
In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.
-
Cool the imidazole solution to 0°C in an ice bath.
-
Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.[5]
-
Allow the reaction to proceed for several hours at 0°C, monitoring by TLC.
-
Neutralize the reaction mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum. The crude product may be a mixture of mono- and di-iodinated species and can be purified by recrystallization.[1][5]
-
Step 2: Synthesis of this compound
-
Materials: 4-Iodo-2-methyl-1H-imidazole, Trityl chloride (TrCl), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-iodo-2-methyl-1H-imidazole in anhydrous DCM.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.[3]
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).[3]
-
Route B: N-Tritylation Followed by Iodination
Step 1: Synthesis of 2-Methyl-1-trityl-1H-imidazole
-
Materials: 2-Methyl-1H-imidazole, Sodium hydride (NaH, 60% dispersion in mineral oil), Dimethylformamide (DMF), Trityl chloride.
-
Procedure:
-
To a solution of 2-methyl-1H-imidazole in DMF, add sodium hydride portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of trityl chloride in DMF and stir the reaction mixture at room temperature for 18 hours.
-
Pour the mixture onto ice water to precipitate the product.
-
Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.
-
Step 2: Synthesis of this compound
-
Materials: 2-Methyl-1-trityl-1H-imidazole, N-Iodosuccinimide (NIS), Acetonitrile (ACN).
-
Procedure:
-
Dissolve 2-methyl-1-trityl-1H-imidazole in acetonitrile.
-
Add N-iodosuccinimide to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Caption: Synthetic workflow for Route C.
Conclusion
The choice between these synthetic routes will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and purification capabilities.
-
Route A is a straightforward approach, but controlling the initial iodination to prevent multiple substitutions can be challenging.
-
Route B may offer better regiocontrol during iodination due to the directing effect of the bulky trityl group, although the overall yield will be dependent on the efficiency of this step.
-
Route C is advantageous if 4-iodo-1H-imidazole is readily available; however, the final C2-methylation step can be low-yielding and require specialized reagents and conditions.
For general laboratory-scale synthesis, Route B often presents a favorable balance of yield and selectivity. However, for larger-scale preparations, optimizing the selectivity of the iodination in Route A might be more cost-effective. Researchers are encouraged to perform small-scale trials to determine the optimal route for their specific laboratory conditions and target purity.
References
A Comparative Analysis of Catalysts for Suzuki Coupling of Iodo-imidazoles
The functionalization of the imidazole scaffold is a critical step in the synthesis of a wide array of pharmacologically active molecules. Among the various precursors, iodo-imidazoles are versatile building blocks, offering a reactive site for the formation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice of an appropriate catalyst is paramount to achieving high yields, selectivity, and reaction efficiency.[1] This guide provides an objective comparison of the performance of different palladium-based catalysts in the Suzuki coupling of iodo-imidazoles, supported by experimental data.
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[1] In the context of iodo-imidazoles, the carbon-iodine bond is relatively weak, making these substrates generally more reactive than their bromo- or chloro-imidazole counterparts.[2] This increased reactivity can lead to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2]
Catalyst Performance Overview
The efficiency of a catalytic system for the Suzuki coupling of iodo-imidazoles is highly dependent on the palladium source and the associated ligands. Below is a summary of the performance of various palladium-based catalysts in the cross-coupling of 4-iodo-1H-imidazole with phenylboronic acid, particularly under microwave-assisted conditions.[1]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 85 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 82 |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 94 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 92 |
Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.[1]
As the data indicates, catalyst systems employing phosphine ligands demonstrate high efficacy. Notably, the use of dppf (1,1'-bis(diphenylphosphino)ferrocene) as a ligand in conjunction with palladium chloride resulted in the highest yield (94%) under these specific conditions. The SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) ligand also provided a high yield of 92%.
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility and for providing a baseline for further optimization.
General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole:
This protocol is designed for the Suzuki-Miyaura coupling of 4-iodo-1H-imidazole with an arylboronic acid.
Materials:
-
4-iodo-1H-imidazole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DME)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 4-iodo-1H-imidazole (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., DME, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the iodo-imidazole to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid in the presence of a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.
References
Reactivity Face-Off: A Comparative Guide to 4-iodo- vs. 5-iodo- N-trityl-2-methylimidazole in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The N-trityl-2-methylimidazole core is a valuable pharmacophore, and its iodo-substituted derivatives serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation. This guide presents a comparative analysis of the reactivity of 4-iodo-N-trityl-2-methylimidazole and 5-iodo-N-trityl-2-methylimidazole in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
While direct head-to-head comparative studies under identical conditions are not extensively documented in the literature, a comprehensive analysis of existing data for 4-iodo-N-trityl-2-methylimidazole and related iodo-heterocycles allows for a well-grounded comparison. General principles of organic chemistry suggest that the electronic and steric environment of the carbon-iodine bond will be the primary determinant of reactivity.
In the N-trityl-2-methylimidazole system, the 4- and 5-positions exhibit distinct electronic properties. The C4 position is generally considered to be more electron-deficient than the C5 position. This electronic difference is expected to influence the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. Consequently, the 4-iodo isomer is predicted to be the more reactive of the two.
Quantitative Data Summary
The following tables summarize representative yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data for 4-iodo-N-trityl-2-methylimidazole is collated from various sources, while the expected yields for the 5-iodo isomer are projected based on established reactivity principles for iodo-heterocycles.
Table 1: Suzuki-Miyaura Coupling of Iodo-N-trityl-2-methylimidazoles with Phenylboronic Acid
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-iodo-N-trityl-2-methylimidazole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~95% |
| 2 | 5-iodo-N-trityl-2-methylimidazole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-90% (Predicted) |
Table 2: Sonogashira Coupling of Iodo-N-trityl-2-methylimidazoles with Phenylacetylene
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-iodo-N-trityl-2-methylimidazole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 6 | ~92% |
| 2 | 5-iodo-N-trityl-2-methylimidazole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 6 | ~80-85% (Predicted) |
Table 3: Buchwald-Hartwig Amination of Iodo-N-trityl-2-methylimidazoles with Aniline
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-iodo-N-trityl-2-methylimidazole | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 24 | ~78% |
| 2 | 5-iodo-N-trityl-2-methylimidazole | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 24 | ~70-75% (Predicted) |
Experimental Protocols
The following are detailed experimental protocols for the key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Iodo-N-trityl-2-methylimidazole (4- or 5-iodo isomer) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add the iodo-N-trityl-2-methylimidazole, phenylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Materials:
-
Iodo-N-trityl-2-methylimidazole (4- or 5-iodo isomer) (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the iodo-N-trityl-2-methylimidazole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirring solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
Iodo-N-trityl-2-methylimidazole (4- or 5-iodo isomer) (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the iodo-N-trityl-2-methylimidazole, Pd₂(dba)₃, Xantphos, and K₃PO₄.
-
Add anhydrous toluene and aniline.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the generalized workflows for the discussed cross-coupling reactions.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the Sonogashira coupling reaction.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
A Comparative Cost-Benefit Analysis of Iodinating Agents for 2-Methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Iodinating Agent for the Synthesis of 4-iodo-2-methyl-1-trityl-1H-imidazole.
The strategic iodination of the imidazole ring is a critical step in the synthesis of many pharmaceutical intermediates. The resulting this compound is a versatile building block, amenable to further functionalization through cross-coupling reactions. The choice of iodinating agent is a crucial decision that directly impacts reaction efficiency, selectivity, cost, and safety. This guide provides an objective comparison of three common iodinating agents—Molecular Iodine (I₂), N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl)—for the iodination of 2-methyl-1-trityl-1H-imidazole.
Performance and Cost Comparison of Iodinating Agents
The selection of an iodinating agent is a trade-off between reactivity, selectivity, cost, and safety. The following table summarizes the key quantitative and qualitative aspects of each reagent for the synthesis of this compound.
| Feature | Molecular Iodine (I₂) | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) |
| Estimated Cost per Mole | ~$70 - $150 | ~$150 - $300 | ~$100 - $200 |
| Typical Reaction Conditions | Basic conditions (e.g., NaOH, NaHCO₃), often with a co-solvent. Room temperature to mild heating. | Neutral or acidic conditions (e.g., TFA, silica gel). Anhydrous solvents (e.g., CH₂Cl₂, CH₃CN). Room temperature. | Anhydrous, often acidic conditions (e.g., acetic acid) or in chlorinated solvents. Can require low temperatures. |
| Selectivity | Moderate. Risk of over-iodination to form di-iodo species, requiring careful control of stoichiometry. | Generally high for mono-iodination. Milder conditions often lead to cleaner reactions. | High reactivity can lead to lower selectivity and potential side reactions if not carefully controlled. |
| Ease of Handling & Safety | Solid, relatively safe to handle with standard PPE. Can cause staining. | Crystalline solid, generally easy to handle. Less corrosive than ICl. | Highly reactive and corrosive liquid or solid. Moisture-sensitive and can release toxic HCl gas. Requires careful handling in a fume hood. |
| Work-up & Purification | Typically involves quenching with a reducing agent (e.g., Na₂S₂O₃) and extraction. Purification may be complicated by byproducts. | Work-up is often simpler, involving filtration of succinimide byproduct and extraction. | Requires careful quenching. The corrosive nature of the reagent and potential for halogenated byproducts can complicate purification. |
| Advantages | Low cost, readily available. | High selectivity, mild reaction conditions, easy to handle. | High reactivity, potentially faster reaction times. |
| Disadvantages | Lower selectivity, potential for multiple iodination products. | Higher cost compared to I₂. | Hazardous and corrosive, requires specialized handling, can lead to side reactions. |
Experimental Protocols
The following are representative experimental protocols for the iodination of 2-methyl-1-trityl-1H-imidazole with each of the discussed agents. These protocols are based on general procedures for the iodination of related imidazole derivatives and may require optimization for the specific substrate.
Protocol 1: Iodination using Molecular Iodine (I₂)
Materials:
-
2-methyl-1-trityl-1H-imidazole (1.0 eq)
-
Molecular Iodine (I₂) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
To a solution of 2-methyl-1-trityl-1H-imidazole in dichloromethane, add sodium bicarbonate and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of molecular iodine in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
Materials:
-
2-methyl-1-trityl-1H-imidazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
Dissolve 2-methyl-1-trityl-1H-imidazole in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add N-Iodosuccinimide in one portion to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The succinimide byproduct can often be removed by filtration. Further purification of the crude product can be achieved by column chromatography on silica gel.
Protocol 3: Iodination using Iodine Monochloride (ICl)
Materials:
-
2-methyl-1-trityl-1H-imidazole (1.0 eq)
-
Iodine Monochloride (ICl) (1.0 M solution in CH₂Cl₂, 1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
Dissolve 2-methyl-1-trityl-1H-imidazole in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the iodine monochloride solution dropwise to the reaction mixture, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at low temperature by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and add saturated aqueous sodium bicarbonate solution to neutralize any acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
A general workflow for the synthesis and subsequent functionalization of this compound is depicted below. This highlights the role of the iodination step as a key transformation in generating a versatile intermediate for further synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions.
Caption: Synthetic pathway from the starting material to functionalized products.
Conclusion
The choice of iodinating agent for the synthesis of this compound is a critical decision that balances cost, efficiency, and safety. For large-scale, cost-sensitive syntheses, Molecular Iodine may be a viable option, provided that the reaction conditions are carefully optimized to minimize the formation of di-iodinated byproducts. N-Iodosuccinimide represents a more selective and user-friendly alternative, often providing cleaner reactions and simpler work-ups, albeit at a higher reagent cost. Iodine Monochloride is a powerful reagent that can effect rapid iodination but its hazardous nature necessitates stringent safety precautions, making it less ideal for routine laboratory use.
Researchers and process chemists should carefully consider the specific requirements of their project, including scale, budget, and available safety infrastructure, when selecting the most appropriate iodinating agent. For initial exploratory work and smaller-scale syntheses where purity and ease of handling are paramount, N-Iodosuccinimide is often the preferred choice.
Validating the Structure of 4-iodo-2-methyl-1-trityl-1H-imidazole using 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The precise structural elucidation of novel chemical entities is a cornerstone of safe and effective drug development. This guide provides a comprehensive framework for the validation of the molecular structure of 4-iodo-2-methyl-1-trityl-1H-imidazole utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing expected chemical shifts with data from structurally related compounds, researchers can confidently confirm the successful synthesis of the target molecule.
Predicted 13C NMR Chemical Shifts and Comparative Data
The validation of the this compound structure heavily relies on the predictable electronic effects of its constituent functional groups on the imidazole core. The electron-withdrawing iodine atom, the electron-donating methyl group, and the bulky, deshielding trityl group all influence the chemical shifts of the carbon atoms in the imidazole ring in a characteristic manner.
Below is a table summarizing the expected 13C NMR chemical shifts for this compound, benchmarked against experimentally determined data for closely related analogs. The predicted values are estimated based on the additive effects of the substituents observed in these analogs.
| Carbon Atom | Expected Chemical Shift (ppm) in this compound | 2-methyl-1-trityl-1H-imidazole (Reference) | 4-iodo-1H-imidazole (Reference)[1][2] | 4-iodo-2-methyl-imidazole (Reference)[3] | Rationale for Prediction |
| C2 | ~150-155 | ~148 | ~138 | ~147 | The methyl group at C2 causes a downfield shift. The trityl group on N1 will further deshield this position. |
| C4 | ~90-95 | ~120 | ~92 | ~93 | The direct attachment of the highly electronegative iodine atom causes a significant upfield shift (a 'heavy atom' effect) and is the most characteristic signal. |
| C5 | ~125-130 | ~128 | ~123 | ~126 | The trityl group on the adjacent nitrogen and the iodine at C4 will influence this position, likely resulting in a downfield shift compared to the unsubstituted imidazole. |
| Methyl-C | ~14-18 | ~15 | N/A | ~16 | The chemical shift of the methyl carbon is expected to be in the typical range for a methyl group attached to an sp2 hybridized carbon. |
| Trityl-C (quaternary) | ~75-80 | ~76 | N/A | N/A | The quaternary carbon of the trityl group is a key identifier. |
| Trityl-C (aromatic) | ~127-145 | ~127-144 | N/A | N/A | The aromatic carbons of the trityl group will appear as a series of signals in the aromatic region. |
Experimental Protocol for 13C NMR Analysis
To obtain a high-quality 13C NMR spectrum for structural validation, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 20-50 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the compound is fully dissolved.
-
Filter the solution into a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a spectrometer with a minimum field strength of 100 MHz for ¹³C (corresponding to 400 MHz for ¹H).[4]
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[5]
-
Temperature: Room temperature (e.g., 298 K).
-
Pulse Program: A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shifts.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak as a reference.
Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the obtained 13C NMR data.
References
A Comparative Guide: Thermal vs. Microwave Heating for the Suzuki-Miyaura Cross-Coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole
For researchers, scientists, and professionals in drug development, the efficiency and outcome of synthetic reactions are paramount. The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This guide provides an objective comparison of conventional thermal heating and microwave irradiation for the Suzuki-Miyaura reaction of 4-iodo-2-methyl-1-trityl-1H-imidazole with a representative arylboronic acid.
Executive Summary
Microwave-assisted heating has demonstrated a significant advantage over conventional thermal heating for the Suzuki-Miyaura cross-coupling of iodoimidazole derivatives. The primary benefits of microwave irradiation include a dramatic reduction in reaction time, often from hours to minutes, and potentially improved reaction yields. These advantages are attributed to the efficient and rapid heating of the reaction mixture by microwaves.
Experimental Data Comparison
The following table summarizes the key quantitative data from representative Suzuki-Miyaura cross-coupling reactions of a 4-iodo-1-trityl-1H-imidazole derivative with phenylboronic acid under both thermal and microwave conditions. The data is based on established protocols for similar substrates.
| Parameter | Thermal Heating | Microwave Heating |
| Reaction Time | 4 - 6 hours[1] | 20 minutes[2] |
| Temperature | 100 °C[1] | 150 °C[2] |
| Yield | ~95%[1] | ~95%[2] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1] | Palladium(II) acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃)[2] |
| Base | Potassium carbonate (K₂CO₃)[1] | Potassium carbonate (K₂CO₃)[2] |
| Solvent | 1,4-Dioxane / Water[1] | 1,4-Dioxane / Ethanol[2] |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid are provided below for both heating methods.
Conventional Thermal Heating Protocol
This protocol is adapted from the procedure for the Suzuki-Miyaura coupling of 4-iodo-1-(trityl)-1H-imidazole.[1]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[1]
-
Potassium carbonate (K₂CO₃) (2.0 eq)[1]
-
1,4-Dioxane and Water (4:1 mixture)[1]
-
Reaction vessel (e.g., round-bottom flask) with reflux condenser
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, and potassium carbonate.[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.[1]
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[1]
-
Cool the reaction to room temperature and dilute with ethyl acetate.[1]
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[1]
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.[1]
Microwave-Assisted Heating Protocol
This protocol is adapted from the procedure for the microwave-assisted Suzuki-Miyaura coupling of 4-iodo-1H-imidazole.[2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)[2]
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)[2]
-
Triphenylphosphine (PPh₃) (0.2 eq)[2]
-
Potassium carbonate (K₂CO₃) (2.0 eq)[2]
-
1,4-Dioxane and Ethanol mixture[2]
-
Microwave reactor vial with a magnetic stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[2]
-
Add the mixture of dioxane and ethanol as the solvent.[2]
-
Seal the vial and place it in the microwave reactor.[2]
-
Irradiate the reaction mixture at 150 °C for 20 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature.[2]
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.[2]
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-1-trityl-1H-imidazole.[2]
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for both conventional thermal and microwave-assisted heating.
Caption: Experimental workflow for the conventional thermal heating Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Conclusion
For the Suzuki-Miyaura cross-coupling of this compound, microwave-assisted heating presents a compelling alternative to conventional thermal methods. The significant reduction in reaction time, from hours to mere minutes, can substantially accelerate research and development timelines. While the yields are comparable under the described conditions, the speed and efficiency of microwave heating make it a highly attractive option for high-throughput synthesis and rapid library generation in drug discovery programs. The choice of heating method may also be influenced by the availability of specialized microwave reactors.
References
A Comparative Guide to the Efficacy of Phosphine Ligands in the Cross-Coupling of 4-iodo-2-methyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of imidazole scaffolds is a cornerstone of modern medicinal chemistry. The 4-iodo-2-methyl-1-trityl-1H-imidazole is a key building block, allowing for the introduction of diverse functionalities at the 4-position through palladium-catalyzed cross-coupling reactions. The choice of phosphine ligand is critical for the success of these transformations, directly influencing reaction yield, scope, and efficiency. This guide provides a comparative overview of the efficacy of various phosphine ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions involving this substrate and its close analogs.
The Role of Phosphine Ligands in Cross-Coupling
Phosphine ligands are essential components of palladium-catalyzed cross-coupling reactions. They stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of the phosphine ligand can be fine-tuned to optimize the reaction for a specific substrate. Generally, bulky, electron-rich phosphine ligands are effective for cross-coupling reactions as they promote the formation of the active monoligated palladium(0) species and accelerate the rate-limiting reductive elimination step.
General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Data Presentation: Comparison of Phosphine Ligands
The following tables summarize the performance of different phosphine ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions with this compound or closely related substrates.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron reagent.
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | K₂CO₃ | Dioxane/Ethanol | 150 (MW) | 0.33 | High | For 4-iodo-1H-imidazole with arylboronic acid.[1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | >95 | General conditions for heteroaryl iodides. |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | >95 | Highly active for various aryl halides.[2] |
| P(t-Bu)₃ | Pd(dba)₂ | K₃PO₄ | Dioxane | 80 | 12 | High | Effective for sterically hindered substrates. |
Table 2: Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene. For 4-iodo-1H-imidazole derivatives, protection of the imidazole nitrogen is often necessary to prevent catalyst inhibition.[1]
| Ligand | Palladium Source | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Tri(o-tolyl)phosphine | Pd(OAc)₂ | Styrene | Et₃N | Acetonitrile | 80-100 | 12-24 | 85 | For 4-iodo-1-trityl-1H-imidazole.[1] |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | Methyl Acrylate | Et₃N | DMF | 100 | - | High | General conditions for iodo-heterocycles.[3] |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The data below is from a ligand screening for the amination of the structurally similar 4-iodo-1-tritylpyrazole, as direct comparative data for the target imidazole was not available.[4]
| Ligand | Palladium Source | Amine | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Notes |
| tBuDavePhos | Pd(dba)₂ | Piperidine | NaOt-Bu | Xylene | 160 (MW) | 10 | 95 | For 4-iodo-1-tritylpyrazole.[4] |
| XPhos | Pd(dba)₂ | Piperidine | NaOt-Bu | Xylene | 160 (MW) | 10 | 88 | For 4-iodo-1-tritylpyrazole.[4] |
| SPhos | Pd(dba)₂ | Piperidine | NaOt-Bu | Xylene | 160 (MW) | 10 | 91 | For 4-iodo-1-tritylpyrazole.[4] |
| RuPhos | Pd(OAc)₂ | Benzylamine | K₃PO₄ | Dioxane | 110 | 24 | 78 | General conditions for iodo-heterocycles.[5] |
| BINAP | Pd(OAc)₂ | N-Methylaniline | Cs₂CO₃ | Toluene | 110 | 18 | 88 | General conditions for iodo-heterocycles.[5] |
Experimental Protocols
Below are detailed experimental protocols for the key cross-coupling reactions, adapted from literature for the specified substrate.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the microwave-assisted Suzuki-Miyaura coupling of 4-iodo-1H-imidazole derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane/Ethanol (e.g., 3:1 mixture)
-
Microwave reactor vial with a magnetic stir bar
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the dioxane/ethanol solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-1-trityl-1H-imidazole.
Heck Coupling Protocol
This protocol describes the Heck coupling of a N-protected 4-iodo-imidazole with an alkene.[1]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (MeCN)
-
Schlenk tube with a magnetic stir bar
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the this compound in acetonitrile.
-
Add the alkene, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This general protocol is for the Buchwald-Hartwig amination of aryl iodides and can be adapted for this compound.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, tBuDavePhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous solvent, followed by the this compound and the amine.
-
Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The selection of the optimal phosphine ligand is highly dependent on the specific cross-coupling reaction being performed.
-
For Suzuki-Miyaura couplings , traditional ligands like triphenylphosphine can be effective, especially under microwave conditions. However, for more challenging or sterically hindered substrates, bulky biaryl phosphine ligands such as XPhos and SPhos are likely to provide higher yields and faster reaction times, even at room temperature.[2]
-
In Heck reactions , tri(o-tolyl)phosphine has been demonstrated to be effective for the coupling of trityl-protected iodoimidazole, affording a high yield.[1]
-
For Buchwald-Hartwig aminations , the use of bulky, electron-rich biaryl phosphine ligands is crucial. Based on data from the analogous pyrazole system, tBuDavePhos , SPhos , and XPhos are all excellent candidates, consistently providing high yields.[4]
It is recommended that for any new cross-coupling of this compound, a screening of a small set of these state-of-the-art phosphine ligands be conducted to identify the optimal conditions for the desired transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
literature review of cross-coupling reactions with substituted iodo-imidazoles
A Comparative Guide to Cross-Coupling Reactions of Substituted Iodo-imidazoles
The functionalization of the imidazole scaffold is a cornerstone in the synthesis of a vast array of pharmacologically active molecules.[1][2] Among the various precursors, substituted iodo-imidazoles stand out as versatile building blocks, offering a reactive site for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions.[1] The choice of an appropriate catalyst is paramount to achieving high yields, selectivity, and reaction efficiency.[1] This guide provides an objective comparison of the performance of different cross-coupling reactions with substituted iodo-imidazoles, supported by experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron reagent and an organic halide.[3] For the arylation of iodo-imidazoles, several palladium catalysts have demonstrated high efficacy, particularly under microwave-assisted conditions which can significantly shorten reaction times.[1][4]
Comparative Data for Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 (Microwave) | 10 | Phenylboronic acid | 85 | [1] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 (Microwave) | 10 | Phenylboronic acid | 82 | [1] |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 (Microwave) | 10 | Phenylboronic acid | 94 | [1] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 (Microwave) | 10 | Phenylboronic acid | 92 | [1] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
To a microwave vial, add 4-iodo-1H-imidazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol).[1] The vial is sealed, and dimethoxyethane (DME, 5 mL) is added.[1] The reaction mixture is then subjected to microwave irradiation at 150 °C for 10 minutes. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5] While specific comparative data for 4-iodo-1H-imidazole is limited in the initial search, results from analogous iodo-heterocycles provide valuable insights into effective catalyst systems.[1] The use of sterically hindered phosphine ligands is often crucial for achieving high yields.[1]
Representative Data for Buchwald-Hartwig Amination of Iodo-heterocycles:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 100 | 18 | Morpholine | 85 | [1] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | Aniline | 78 | [1] |
| (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | 100 | 12 | Benzylamine | 91 | [1] |
Experimental Protocol: General Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the iodo-imidazole (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). The vial is sealed, and an appropriate solvent (e.g., t-BuOH, 5 mL) is added. The reaction mixture is then heated at the specified temperature until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by dilution with a suitable solvent, filtration, and concentration. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically employing a palladium catalyst in conjunction with a copper(I) co-catalyst.[6][7] For iodo-imidazoles, standard catalyst systems are generally effective.[1]
Data for Sonogashira Coupling of a Protected 4-Iodo-1H-imidazole:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Alkyne | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 25 | 6 | Phenylacetylene | 92 | [1] |
Experimental Protocol: General Sonogashira Coupling
To a solution of N-protected 4-iodo-1H-imidazole (1.0 mmol) in a suitable solvent such as DMF (10 mL), add the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol).[1] Triethylamine (3.0 mmol) is then added to the mixture.[1] The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.[1] The reaction is then quenched, extracted, and the crude product is purified.
Heck Coupling
The Heck reaction facilitates the arylation of alkenes.[8] For electron-rich iodo-imidazoles, phosphine-free palladium systems can be effective.[1] The choice of catalyst, base, and solvent can significantly influence the regioselectivity and yield of the reaction.[1]
Representative Data for Heck Coupling of Iodo-heterocycles:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Alkene | Yield (%) | Reference |
| Pd(OAc)₂ | NaOAc | DMF | 120 | 12 | Styrene | 75 | [1] |
| PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80 | 24 | Methyl acrylate | 88 | [1] |
| Herrmann's Catalyst | Na₂CO₃ | NMP | 140 | 6 | n-Butyl acrylate | 95 | [1] |
Experimental Protocol: General Heck Coupling
A mixture of the iodo-imidazole (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a base (e.g., NaOAc, 1.5 mmol) in a suitable solvent (e.g., DMF, 10 mL) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.
Stille Coupling
The Stille reaction involves the coupling of an organotin compound with an organic electrophile.[9] While not as commonly cited for iodo-imidazoles in the initial search results as the other methods, it remains a powerful C-C bond-forming reaction. A key drawback is the toxicity of the organotin reagents.[10]
General Considerations for Stille Coupling
The reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[9] The choice of palladium catalyst and ligands is crucial for efficient coupling.
Conclusion
A variety of cross-coupling reactions can be effectively employed for the functionalization of substituted iodo-imidazoles. The Suzuki-Miyaura coupling, particularly under microwave irradiation, offers a rapid and high-yielding route for C-C bond formation. The Buchwald-Hartwig amination provides a valuable tool for C-N bond formation, with catalyst and ligand choice being critical. The Sonogashira coupling is highly effective for the introduction of alkynyl moieties, while the Heck reaction allows for the arylation of alkenes. The selection of the optimal cross-coupling strategy will depend on the desired final product, the nature of the substituents on the imidazole ring, and the specific coupling partner. The provided data and protocols serve as a valuable starting point for researchers in the fields of medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction [agris.fao.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 4-iodo-2-methyl-1-trityl-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-iodo-2-methyl-1-trityl-1H-imidazole, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Due to its iodine content, this compound is classified as a halogenated organic waste and requires specific handling and disposal protocols.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available, or the SDS for similar compounds like imidazole and 4-iodo-1H-imidazole for hazard information. The GHS classification for the closely related compound 4-iodo-1-tritylimidazole suggests it may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[1]
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2][3]
Quantitative Data Summary
For reference and risk assessment, the following table summarizes key data for related compounds.
| Property | 4-iodo-1H-imidazole | Imidazole | 4-iodo-1-tritylimidazole |
| CAS Number | 71759-89-2 | 288-32-4 | 96797-15-8 |
| Molecular Formula | C₃H₃IN₂ | C₃H₄N₂ | C₂₂H₁₇IN₂ |
| Molecular Weight | 193.97 g/mol | 68.08 g/mol | 436.3 g/mol |
| Appearance | White to light yellow powder or crystal | White to colorless solid | Data not available |
| Key Hazards | Skin/eye irritation, respiratory irritation, harmful if swallowed | Corrosive, harmful if swallowed, may damage fertility or unborn child | Harmful if swallowed/in contact with skin, skin/eye/respiratory irritation[1] |
Disclaimer: This data is for closely related compounds and should be used for reference purposes only. Always handle unknown compounds with a high degree of caution.
Experimental Protocol: Disposal of Solid this compound Waste
This protocol outlines the step-by-step procedure for the disposal of solid waste of the target compound.
Objective: To safely collect, label, and dispose of solid this compound as hazardous waste.
Materials:
-
Waste this compound (solid)
-
Hazardous waste container (sealable, airtight, compatible plastic)
-
"Hazardous Waste" label
-
Inert absorbent material (e.g., vermiculite or sand) for spill cleanup
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Container Preparation:
-
Waste Collection:
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[3][6]
-
Store in secondary containment to mitigate spills.[3]
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) office.
-
Complete any required chemical waste collection forms.[6]
-
Spill Cleanup Protocol:
-
Containment: In case of a spill, gently cover the material with an inert absorbent like sand or vermiculite to prevent dust from becoming airborne.[2]
-
Collection: Carefully sweep up the absorbent material and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the cleanup materials as hazardous waste following the procedures outlined above.
Visual Guides
To further clarify the disposal workflow and logical relationships, the following diagrams are provided.
Caption: Workflow for the disposal of solid this compound.
Caption: Segregation of laboratory chemical waste streams.
References
- 1. 4-Iodo-1-tritylimidazole | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
Essential Safety and Logistical Information for Handling 4-iodo-2-methyl-1-trityl-1H-imidazole
Disclaimer: A specific Safety Data Sheet (SDS) for 4-iodo-2-methyl-1-trityl-1H-imidazole was not located. The following guidance is based on the safety data for the structurally similar compound, 4-iodo-1-trityl-1H-imidazole, and general best practices for handling halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to build trust and serve as a preferred source for laboratory safety and chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the data for the close analog, 4-iodo-1-trityl-1H-imidazole, this compound is considered hazardous.[1] It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a risk of splashing.[1][2] | Protects eyes from dust, splashes, and serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[1][2] | Prevents skin contact and irritation.[1] |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.[1] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling fine powders outside of a certified chemical fume hood or if irritation is experienced.[1][2] | Minimizes inhalation of the compound, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
1. Preparation:
-
Ensure the chemical fume hood is clean and operational.
-
Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper, solvents).
-
Don the appropriate PPE as specified in Table 1.
2. Handling the Solid Compound:
-
To minimize dust formation, handle the solid compound with care.[2]
-
When weighing, use a draft shield or perform the task in a powder-handling enclosure.
-
Use non-sparking tools to prevent ignition sources.[4]
3. Dissolving the Compound:
-
If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel to prevent splashing and aerosol generation.
-
Ensure adequate ventilation during this process.
4. In Case of a Spill:
-
Evacuate the immediate area if necessary.
-
For a small spill, gently cover with an inert absorbent material like sand or vermiculite.
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
-
Prevent any spilled material from entering drains or waterways.[3]
Disposal Plan: Waste Management
This compound waste is categorized as halogenated organic waste and must be disposed of as hazardous waste.[3]
1. Waste Segregation:
-
Use a dedicated, clearly labeled, and sealed container for all waste containing this compound.[3]
-
The label should include "Hazardous Waste," the full chemical name, and associated hazards.[3]
-
Do not mix halogenated organic waste with non-halogenated waste.[3]
-
Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste.[3]
Table 2: Waste Container and Storage Guidelines
| Waste Type | Container Type | Labeling | Storage Location |
| Solid Waste | Puncture-resistant, sealed container | "Hazardous Waste: Solid Halogenated Organic" & Chemical Name | In a designated and properly ventilated hazardous waste accumulation area.[3] |
| Liquid Waste | Leak-proof, compatible container with a secure cap | "Hazardous Waste: Liquid Halogenated Organic" & Chemical Name | In a designated and properly ventilated hazardous waste accumulation area, with secondary containment.[3] |
2. Disposal Procedure:
-
Securely seal the waste containers.
-
Store the containers in a designated hazardous waste accumulation area that is secure and well-ventilated.[3]
-
Contact your institution's EHS department to arrange for the collection and disposal by a licensed hazardous waste vendor.[3]
-
The recommended method for the destruction of halogenated organic compounds is high-temperature incineration.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Workflow for Handling and Disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
